5-Chloro NNEI
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(5-chloropentyl)-N-naphthalen-1-ylindole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O/c25-15-6-1-7-16-27-17-21(20-12-4-5-14-23(20)27)24(28)26-22-13-8-10-18-9-2-3-11-19(18)22/h2-5,8-14,17H,1,6-7,15-16H2,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZREAASVMJYTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN(C4=CC=CC=C43)CCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201180293 | |
| Record name | 1H-Indole-3-carboxamide, 1-(5-chloropentyl)-N-1-naphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1800101-23-8 | |
| Record name | 1H-Indole-3-carboxamide, 1-(5-chloropentyl)-N-1-naphthalenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1800101-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro nnei | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800101238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-3-carboxamide, 1-(5-chloropentyl)-N-1-naphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CHLORO NNEI | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2UMM7HLT2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Chloro NNEI chemical structure and properties
An In-Depth Technical Guide to 5-Chloro NNEI: Chemical Structure, Properties, and Analytical Characterization
Abstract
This compound (also known as 5-chloro MN-24) is a synthetic cannabinoid and a structural analog of NNEI.[1] It is characterized by the addition of a chlorine atom to the terminal carbon of the N-pentyl chain of the parent compound. First identified in a survey of illegal products in Japan, this compound exists primarily as a research chemical and designer drug.[2] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, presumed pharmacology, and the analytical methodologies required for its identification and characterization. The content is intended for researchers, forensic scientists, and drug development professionals who require a detailed understanding of this compound.
Chemical Identity and Physicochemical Properties
The foundational step in characterizing any novel compound is the precise definition of its chemical identity. This compound is a derivative of the NNEI series of indole-based synthetic cannabinoids.
Nomenclature and Identifiers:
-
Systematic (IUPAC) Name: 1-(5-chloropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide
-
Common Names: this compound, 5-chloro MN-24[1]
-
CAS Number: 1800101-23-8[1]
Chemical Structure
The structure of this compound consists of four key moieties: an indole core, an N-1 substituted 5-chloropentyl chain, a carbonyl linker at the 3-position of the indole, and a naphthalene ring attached via an amide linkage. The terminal chlorine atom on the pentyl chain is the defining feature of this analog.
Caption: Chemical Structure of this compound.
Physicochemical Properties
Quantitative data for this compound is scarce in peer-reviewed literature. The following table summarizes known and calculated properties. Researchers should determine properties like solubility and melting point experimentally for their specific batches.
| Property | Value | Source / Method |
| Molecular Formula | C₂₈H₂₇ClN₂O | Calculated |
| Molecular Weight | 442.98 g/mol | Calculated |
| CAS Number | 1800101-23-8 | [1] |
| Appearance | Not specified (likely solid) | Inferred |
| Storage Temperature | -20°C | [1] |
| Shipping Temperature | -20°C | [1] |
| Solubility | Not published. Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. | Inferred from structure |
| Melting Point | Not published. | - |
Synthesis and Characterization
No specific, peer-reviewed synthesis for this compound has been published. However, a plausible synthetic route can be designed based on established indole chemistry. The following protocol is a representative example and requires optimization.
Representative Synthetic Protocol
The synthesis can be envisioned as a two-step process starting from N-(naphthalen-1-yl)-1H-indole-3-carboxamide, which can be prepared via standard methods.
Step 1: N-Alkylation of the Indole Ring
-
Deprotonation: To a solution of N-(naphthalen-1-yl)-1H-indole-3-carboxamide in a dry, aprotic solvent (e.g., tetrahydrofuran, THF), add 1.1 equivalents of a strong base such as sodium hydride (NaH) at 0°C.
-
Causality: The indole N-H is weakly acidic. A strong base is required to deprotonate it, forming a highly nucleophilic indole anion. The reaction is conducted under an inert atmosphere (e.g., argon) to prevent quenching by atmospheric moisture.
-
-
Alkylation: Allow the reaction to stir for 30 minutes at 0°C. Then, add 1.2 equivalents of 1-bromo-5-chloropentane dropwise.
-
Causality: The indole anion acts as a nucleophile, attacking the primary carbon bearing the bromine atom in an Sₙ2 reaction. Bromine is a better leaving group than chlorine, allowing for selective alkylation at that position.
-
-
Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by carefully adding saturated ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography (silica gel) using a hexane/ethyl acetate gradient to yield pure this compound.
Analytical Characterization
Confirmation of the synthesized structure is critical. The following techniques and their expected results would constitute a self-validating system of characterization.
| Technique | Expected Results |
| ¹H-NMR | - Multiple signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the indole and naphthalene protons. - A downfield-shifted triplet around δ 3.5-3.7 ppm for the -CH₂Cl protons. - A triplet around δ 4.2-4.4 ppm for the -NCH₂- protons of the pentyl chain. - Multiplets in the δ 1.5-2.2 ppm range for the central methylene groups of the pentyl chain. - A singlet for the amide N-H proton.[3][4] |
| ¹³C-NMR | - Multiple signals in the aromatic region (δ 110-140 ppm). - A signal for the amide carbonyl carbon around δ 165-170 ppm. - A signal for the -CH₂Cl carbon around δ 44-46 ppm. - Signals for the other aliphatic carbons between δ 20-50 ppm.[5] |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A prominent peak at m/z ≈ 442.18. - Isotopic Pattern: A characteristic [M+2]⁺ peak at m/z ≈ 444.18 with an intensity of approximately 32% relative to the M⁺ peak, confirming the presence of one chlorine atom. - Key Fragments: Fragmentation of the pentyl chain, cleavage of the amide bond, and loss of the naphthalene group.[6] |
Presumed Pharmacological Profile
As a synthetic cannabinoid, this compound is presumed to act as an agonist at the cannabinoid receptors CB1 and CB2.[2]
Mechanism of Action
The CB1 receptor is a G-protein coupled receptor (GPCR) primarily located in the central nervous system. Its activation is responsible for the psychoactive effects of cannabinoids.
Caption: Simplified CB1 Receptor Signaling Pathway.
Activation of the CB1 receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP). This cascade ultimately modulates ion channel activity and reduces neurotransmitter release, causing the compound's central effects. The high potency and potential for severe adverse effects of many novel synthetic cannabinoids are linked to their high efficacy at the CB1 receptor.[7]
Forensic and Analytical Methodology
The identification of this compound in seized materials or biological samples requires a robust and validated analytical workflow. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques.
General Analytical Workflow
Caption: Workflow for the Identification of this compound.
Protocol: LC-MS/MS Confirmation
This protocol describes a self-validating method for confirming the presence of this compound.
-
Preparation of Standards:
-
Accurately prepare a 1 mg/mL stock solution of a certified this compound reference standard in methanol.
-
Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL) in the initial mobile phase.
-
Trustworthiness: A calibration curve is essential for validating instrument performance and for any quantitative analysis.
-
-
Sample Preparation:
-
Accurately weigh ~100 mg of homogenized seized material.
-
Add 5 mL of methanol and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Dilute the filtered extract 1:100 with the initial mobile phase.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: UPLC/HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A suitable gradient starting from 95% A, ramping to 95% B.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
-
Data Acquisition and Analysis:
-
Monitor at least two Multiple Reaction Monitoring (MRM) transitions for the analyte (one for quantification, one for qualification). These must be optimized using the reference standard.
-
Inject the calibration standards to establish linearity and retention time.
-
Inject the prepared sample.
-
Validation Criteria: A positive identification requires the sample peak to have the same retention time (within a narrow window, e.g., ±0.1 min) as the reference standard and for the ratio of the qualifier to quantifier ion transitions to match that of the standard.
-
Expertise: Using two MRM transitions provides high specificity, ensuring that the detected signal is from the target analyte and not an interfering substance.[8]
-
Conclusion
This compound is a halogenated synthetic cannabinoid whose presence in illicit markets necessitates a thorough understanding by the scientific and forensic communities. While its chemical structure is well-defined, comprehensive data on its physicochemical properties and specific pharmacological profile remain limited, highlighting an area for future research. The primary challenge lies in its detection and unambiguous identification. The analytical workflows and protocols outlined in this guide, based on modern chromatographic and mass spectrometric techniques, provide a robust framework for the characterization of this compound, ensuring scientific integrity and trustworthy results in both research and forensic investigations.
References
- Labchem Catalog. (2026, January 8). This compound.
- Uchiyama, N., Matsuda, S., Kawamura, M., Kikura-Hanajiri, R., & Goda, Y. (2014). Characterization of four new designer drugs, 5-chloro-NNEI, NNEI indazole analog, α-PHPP and α-POP, with 11 newly distributed designer drugs in illegal products.
- NIST. (n.d.). 5-Chloro-1,10-phenanthroline. In NIST Chemistry WebBook.
- BenchChem. (2025). Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification.
- Reich, H. (2020, February 14). NMR Spectroscopy Collection. University of Wisconsin-Madison.
- Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.
- Ai, X., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4).
- Cui, J., et al. (2024). The in vitro functional profiles of fentanyl and nitazene analogs at the μ-opioid receptor - high efficacy is dangerous regardless of signaling bias. bioRxiv.
- Prakash, H., & Koul, S. (2024).
Sources
- 1. This compound - Labchem Catalog [www2.labchem.com.my]
- 2. Characterization of four new designer drugs, 5-chloro-NNEI, NNEI indazole analog, α-PHPP and α-POP, with 11 newly distributed designer drugs in illegal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proton NMR Table [www2.chemistry.msu.edu]
- 4. thieme-connect.de [thieme-connect.de]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. medrxiv.org [medrxiv.org]
- 7. The in vitro functional profiles of fentanyl and nitazene analogs at the μ-opioid receptor - high efficacy is dangerous regardless of signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Pharmacological Profile of 5-Chloro NNEI: A Technical Guide
Topic: Pharmacological Profile of 5-Chloro NNEI (5-Chloro MN-24) Content Type: In-depth Technical Guide Audience: Researchers, Forensic Toxicologists, and Drug Development Scientists
Executive Summary
This compound (also known as 5-chloro MN-24) is a synthetic cannabinoid of the indole-3-carboxamide class. It is structurally characterized by an indole core, a naphthalene moiety attached via an amide linker, and a pentyl chain terminated by a chlorine atom.[1] As a structural analog of JWH-018 and NNEI (MN-24), it acts as a high-potency agonist at the cannabinoid receptors CB1 and CB2.
This guide provides a rigorous analysis of its pharmacological architecture, structure-activity relationships (SAR), metabolic fate, and the experimental protocols required for its characterization. It is designed to serve as a primary reference for laboratory investigation and forensic interpretation.
Chemical Architecture & SAR Analysis
Structural Identity
-
Common Name: this compound; 5-Chloro MN-24[2]
-
IUPAC Name: 1-(5-chloropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide
-
Molecular Formula:
Structure-Activity Relationship (SAR)
The pharmacological potency of this compound is dictated by three critical structural domains. Understanding these allows researchers to predict efficacy relative to known standards like JWH-018 or 5-Fluoro NNEI.
| Structural Domain | Modification | Pharmacological Impact |
| Core (Indole) | Indole-3-carboxamide | The amide linker (vs. ketone in JWH-018) generally confers high metabolic stability and retains high affinity for CB1 receptors. |
| Tail (N-Substituent) | 5-Chloropentyl | Critical: The terminal halogenation (Chlorine) mimics the lipophilicity of a methyl group but introduces a dipole. Terminal halogens (F, Cl) typically increase CB1 binding affinity ( |
| Head (Ring System) | Naphthalene | Provides |
Expert Insight: While 5-Fluoro analogs are historically more common, the 5-Chloro substitution is a bioisosteric replacement. Chlorine is larger (Van der Waals radius 1.75 Å) than Fluorine (1.47 Å). This increased steric bulk can slightly alter the binding pose compared to the fluoro-analog, but generally maintains nanomolar potency due to the lipophilic nature of the CB1 binding pocket.
Pharmacodynamics: Receptor Interaction & Signaling
Mechanism of Action
This compound functions as a full agonist at the CB1 receptor (central nervous system) and CB2 receptor (peripheral/immune system). Upon binding, it induces a conformational change in the receptor, triggering the activation of
Signaling Cascade Visualization
The following diagram illustrates the downstream effects of this compound binding, specifically the inhibition of Adenylyl Cyclase (AC) and modulation of ion channels.
Caption: Signal transduction pathway of this compound via CB1 receptor-mediated Gi/o protein activation, leading to reduced cAMP and downstream physiological effects.[6]
Comparative Binding Affinity (Estimated)
Based on homologous series data (NNEI and 5-F-NNEI), the estimated profile for 5-Cl-NNEI is:
-
CB1 Affinity (
): ~1.0 – 10.0 nM (High Affinity) -
CB2 Affinity (
): ~0.5 – 5.0 nM -
Functional Efficacy (
): Full Agonist (comparable to JWH-018)
Pharmacokinetics & Metabolism[1][3][4][7][8]
Understanding the metabolic fate is crucial for forensic identification, as the parent compound is often rapidly metabolized.
Metabolic Pathways[3][4]
-
Oxidative Dechlorination: The terminal chlorine is susceptible to oxidative attack, leading to an unstable intermediate that converts to the alcohol (5-OH-NNEI) and subsequently oxidizes to the carboxylic acid (NNEI-pentanoic acid).
-
Amide Hydrolysis: Cleavage of the amide bond releases 1-naphthylamine and the indole-carboxylic acid core.
-
Hydroxylation: Occurs on the indole ring or the naphthalene system.
Biotransformation Flowchart
Caption: Primary metabolic pathways of this compound. NNEI-Pentanoic acid is the predicted primary biomarker for urine analysis.
Experimental Protocols
To validate the pharmacological profile, the following standardized assays are recommended. These protocols prioritize reproducibility and signal-to-noise ratio.
Protocol A: [³⁵S]GTPγS Binding Assay (Functional Potency)
Purpose: To determine the efficacy (
Reagents:
-
CHO-hCB1 cell membranes.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM
, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA. -
Radioligand: [³⁵S]GTPγS (0.1 nM final).
-
GDP (10-50 µM depending on basal activity).
Workflow:
-
Preparation: Dilute this compound in DMSO (serial dilutions:
to M). -
Incubation: Mix membrane preparation (5-10 µg protein) with GDP and Assay Buffer.
-
Activation: Add this compound and incubate for 30 min at 30°C.
-
Labeling: Add [³⁵S]GTPγS and incubate for an additional 60 min.
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Liquid scintillation counting.
-
Analysis: Fit data to a non-linear regression (sigmoidal dose-response) to calculate
.
Protocol B: The Mouse Tetrad Assay (In Vivo)
Purpose: To assess cannabimimetic activity across four physiological dimensions: hypothermia, analgesia, catalepsy, and hypolocomotion.
Subject: C57BL/6J mice (Male, 8-10 weeks). Dosage: 0.3, 1.0, 3.0, 10.0 mg/kg (i.p. injection) vs Vehicle.
Step-by-Step Matrix:
| Time (Post-Inj) | Test | Methodology | Endpoint |
|---|
| +20 min | Rectal Temperature | Insert probe 2cm; stabilize for 10s. | Hypothermia (
Toxicology & Safety Profile
Researchers must handle this compound with extreme caution due to its high potency and lack of human safety data.
-
Cardiotoxicity: Synthetic cannabinoids with high CB1 efficacy are linked to tachycardia and bradycardia (biphasic), and hypertension.
-
Neurotoxicity: Risk of acute psychosis, anxiety, and seizures (convulsions) is significantly higher than with phytocannabinoids due to the absence of modulating terpenes or CBD.
-
Handling: Use Class II Biosafety Cabinet. Wear nitrile gloves and N95/P100 respiratory protection if handling powder.
References
-
Banister, S. D., et al. (2015). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs: AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA." ACS Chemical Neuroscience. Retrieved from [Link]
-
Diao, X., et al. (2016). "Metabolism of the new synthetic cannabinoid MN-18 in human liver microsomes and hepatocytes." Journal of Analytical Toxicology. (Contextual reference for NNEI/MN series metabolism). Retrieved from [Link]
-
Wiley, J. L., et al. (2014). "Pharmacological evaluation of 'spice' compounds: JWH-018 and its analogs." Current Topics in Behavioral Neurosciences. Retrieved from [Link]
-
Presley, B. C., et al. (2016). "Metabolism of 5-fluoro-ADB and 5-fluoro-AMB: Identification of urinary metabolites for forensic testing." Clinical Toxicology. (Reference for oxidative dehalogenation mechanisms). Retrieved from [Link]
Sources
- 1. Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Labchem Catalog [www2.labchem.com.my]
- 3. Kinetic and metabolic profiles of synthetic cannabinoids NNEI and MN-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic and metabolic profiles of synthetic cannabinoids NNEI and MN-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. caymanchem.com [caymanchem.com]
Forensic Identification of 5-Chloro NNEI (5-Cl-MN-24) in Seized Materials
Here is an in-depth technical guide on the forensic identification of 5-Chloro NNEI.
Executive Summary
The emergence of halogenated synthetic cannabinoids presents a continuous challenge to forensic laboratories. This compound (also known as 5-Cl-MN-24 ) is an indole-3-carboxamide derivative, structurally distinct from its fluorinated analog (5-F-NNEI) and the ketone-linked JWH-018.[1] Its identification requires a multi-faceted analytical approach to differentiate it from positional isomers and isobaric compounds.
This guide provides a validated workflow for the extraction, screening, and structural confirmation of this compound. It emphasizes the diagnostic utility of the chlorine isotopic signature in Mass Spectrometry (MS) and the specific chemical shift differentiation in Nuclear Magnetic Resonance (NMR).
Chemical Profile & Structural Logic[2][3]
Understanding the molecule's fragmentation physics begins with its structure. Unlike JWH-018 (a ketone), this compound possesses an amide linker , which dictates its cleavage pathways.[1]
| Feature | Specification |
| Common Name | This compound; 5-Cl-MN-24 |
| IUPAC Name | 1-(5-chloropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide |
| Molecular Formula | C₂₄H₂₃ClN₂O |
| Exact Mass | 390.1499 (³⁵Cl) |
| Key Substituent | Chlorine at the terminal carbon of the pentyl chain |
| Structural Core | Indole-3-carboxamide linked to a 1-naphthyl group |
The Halogen Significance
The substitution of Fluorine (in 5-F-NNEI) with Chlorine (in 5-Cl-NNEI) drastically alters the mass spectral profile due to the natural abundance of chlorine isotopes:
-
³⁵Cl (75.78%) [1]
-
³⁷Cl (24.22%) [1]
-
Diagnostic Result: A distinct 3:1 intensity ratio for the molecular ion (
) and any fragment retaining the pentyl chain. This is the primary "fingerprint" for screening.
Analytical Workflow
The following diagram outlines the decision tree for processing seized herbal blends or powders suspected of containing this compound.
Figure 1: Analytical decision matrix for identifying halogenated synthetic cannabinoids.
Sample Preparation Protocols
Herbal Matrices (Spice/K2)
Synthetic cannabinoids are typically sprayed onto inert plant material. The goal is to solubilize the lipophilic drug without extracting excessive chlorophyll or plant waxes.
-
Weighing: Accurately weigh 50 mg of homogenized herbal material.
-
Solvent Addition: Add 1.0 mL of HPLC-grade Methanol . (Avoid acetonitrile for GC screening to prevent rapid expansion in the liner, though it is acceptable for LC).
-
Agitation: Vortex for 30 seconds, then ultrasonicate for 10 minutes at room temperature.
-
Clarification: Centrifuge at 10,000 RPM for 5 minutes.
-
Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
Powders/Crystalline Material
-
Dilution: Dissolve 1 mg of powder in 10 mL of Methanol (Stock A).
-
Working Solution: Dilute Stock A 1:100 with mobile phase for LC-MS or inject directly (split mode) for GC-MS.[1]
GC-MS Identification (The Screening Engine)[1]
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the standard screening tool.[1][2]
Method Parameters[12]
-
Column: Rxi-5Sil MS or DB-5MS (30m × 0.25mm × 0.25µm).[1]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: 280°C, Splitless (for trace) or Split 20:1 (for powders).
-
Oven Program: 100°C (1 min) → 30°C/min → 300°C (hold 15 min).
-
Transfer Line: 300°C.
Fragmentation Logic (EI Spectrum)
In EI mode (70 eV), this compound undergoes predictable fragmentation centered around the amide bond and the indole core.[1]
| Fragment Ion ( | Origin/Structure | Diagnostic Value |
| 390 / 392 | Molecular Ion ( | Critical. Must show 3:1 ratio.[1] Confirms Cl presence. |
| 248 / 250 | [Indole-CO-C₅H₁₀Cl]⁺ | High. Acylium ion retaining the chloropentyl chain.[1] Shows 3:1 ratio. |
| 143 | [C₁₀H₇NH₂]⁺ | Naphthylamine fragment. Common to all NNEI analogs. |
| 115 | [C₉H₇]⁺ | Indene-like fragment (Indole degradation).[1] |
Differentiation Note:
-
vs. 5-Fluoro NNEI: 5-F-NNEI has a molecular ion of 374 Da .[1][3] It lacks the M+2 isotope peak (Fluorine is monoisotopic).
-
vs. NNEI (MN-24): NNEI has a molecular ion of 356 Da (Pentyl chain, no halogen).[1]
LC-MS/MS Confirmation (The Quantifier)
For confirmation and quantification, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is preferred due to higher sensitivity and lack of thermal degradation.[1]
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120, 2.1 × 100mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
MRM Transitions (ESI+)
Using Electrospray Ionization (Positive Mode), the protonated molecule
| Precursor ( | Product ( | Collision Energy (eV) | Structural Loss |
| 391.1 (³⁵Cl) | 144.1 | 20-25 | Naphthylamine (Amide cleavage) |
| 391.1 (³⁵Cl) | 249.1 | 15-20 | Indole acylium ion (retains Cl) |
| 393.1 (³⁷Cl) | 251.1 | 15-20 | Isotope confirmation transition |
Expert Insight: Always monitor the transition for the ³⁷Cl isotope (393.1 → 251.1) in a qualitative method. If the peak area ratio of the 391 transition to the 393 transition is not approximately 3:1, the identification is suspect (possible co-elution).
Structural Elucidation: NMR Spectroscopy[3][11][13]
When distinguishing between This compound and potential isomers (e.g., chlorine on the naphthalene ring instead of the pentyl chain), NMR is the absolute authority.
The "Pentyl Tail" Region
The chemical shift of the terminal methylene group (
-
5-Fluoro NNEI: The terminal
appears as a doublet of triplets (due to H-F coupling) around 4.40 - 4.50 ppm .[1] -
This compound: The terminal
appears as a triplet (no F coupling) upfield, typically around 3.50 - 3.60 ppm .[1] -
NNEI (Unsubstituted): The terminal
is a triplet around 0.85 - 0.90 ppm .[1]
Figure 2: NMR Chemical Shift Logic for differentiating pentyl-chain substitutions.
References
-
United Nations Office on Drugs and Crime (UNODC). (2020).[4] Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023). European Drug Report 2023: Trends and Developments. [Link][1]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library (Version 3.11). [Link][1]
Sources
Methodological & Application
Application Note: High-Resolution GC-MS Identification of 5-Chloro NNEI in Complex Herbal Matrices
Abstract
The emergence of halogenated synthetic cannabinoids presents a continuous challenge to forensic toxicology. This guide details the protocol for the extraction and gas chromatography-mass spectrometry (GC-MS) analysis of 5-Chloro NNEI (also known as 5-chloro MN-24) in herbal mixtures. We address the specific challenge of differentiating this chlorinated analog from its fluorinated (5F-NNEI) and non-halogenated (NNEI) counterparts using electron ionization (EI) fragmentation patterns.
Introduction
This compound (1-(5-chloropentyl)-N-(1-naphthalenyl)-1H-indole-3-carboxamide) is a synthetic cannabinoid receptor agonist. It is structurally characterized by an indole core, a naphthalene head group linked via a carboxamide bond, and a 5-chloropentyl tail.
As governments regulate specific structures (e.g., placing 5F-NNEI under control), clandestine chemists frequently substitute halogens (replacing fluorine with chlorine) to evade legislative bans. This "whack-a-mole" dynamic requires robust analytical methods capable of distinguishing between:
-
NNEI (MN-24): Pentyl tail (MW 356.46)
-
5F-NNEI: 5-fluoropentyl tail (MW 374.45)
-
This compound: 5-chloropentyl tail (MW 390.91)
The primary analytical challenge is the complex matrix of herbal products (e.g., Damiana, Althaea), which contain terpenes and chlorophyll that can interfere with trace detection.
Analytical Workflow
The following workflow ensures maximum recovery of the lipophilic cannabinoid while protecting the GC inlet from non-volatile plant waxes.
Figure 1: Sample preparation workflow for the isolation of synthetic cannabinoids from herbal matrices.
Materials and Methods
Reagents
-
Solvent: HPLC-grade Methanol (MeOH) is preferred over acetonitrile for herbal extractions due to better solubility of the indole-based cannabinoids and slightly lower extraction of chlorophyll.
-
Standards: Certified Reference Material (CRM) for this compound, NNEI, and 5F-NNEI (e.g., Cayman Chemical, Cerilliant).
-
Internal Standard: Deuterated JWH-018-d9 or NNEI-d5 (50 µg/mL) to correct for injection variability.
Sample Preparation Protocol
-
Homogenization: Finely chop or grind 100 mg of the herbal material.
-
Extraction: Add 5.0 mL of Methanol.
-
Agitation: Vortex for 30 seconds, then sonicate for 15 minutes at room temperature. Note: Heat is avoided to prevent degradation of thermally labile isomers.
-
Separation: Centrifuge at 3,000 rpm for 5 minutes to pellet plant particulates.
-
Purification: Filter the supernatant through a 0.22 µm PTFE syringe filter into a GC autosampler vial.
-
Why PTFE? Nylon filters can bind lipophilic cannabinoids, causing signal loss.
-
GC-MS Instrument Parameters
The following method uses a general-purpose 5% phenyl column, standard in forensic labs.
| Parameter | Setting | Rationale |
| Column | Rxi-5Sil MS or DB-5ms (30m x 0.25mm x 0.25µm) | Non-polar phase separates structural isomers effectively. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains separation efficiency during temperature ramps. |
| Inlet Temp | 280°C | High enough to volatilize the cannabinoid, but below pyrolysis thresholds. |
| Injection | 1 µL Splitless | Maximizes sensitivity for low-concentration adulterants. |
| Oven Program | 80°C (hold 1 min) → 20°C/min → 300°C (hold 15 min) | Fast ramp ejects solvent; high final temp elutes high-boiling cannabinoids. |
| Transfer Line | 300°C | Prevents condensation of the analyte before the source. |
| Ion Source | EI (70 eV) @ 230°C | Standard ionization energy for spectral library matching. |
| Scan Range | m/z 40 – 550 | Covers low mass fragments and the molecular ion (390). |
Results and Discussion: Spectral Interpretation
Fragmentation Pathway
Differentiation of this compound relies on identifying the specific mass shift in the indole-acylium fragment. The amide bond is the primary cleavage site.
Figure 2: Electron Ionization (EI) fragmentation pathway. The "Fragment B" ion is the diagnostic marker for the tail substitution.
Diagnostic Ions and Isotope Patterns
The most definitive feature of this compound is the Chlorine Isotope Pattern . Unlike Fluorine (monoisotopic) or Hydrogen, Chlorine exists as
Key Identification Criteria:
-
Molecular Ion (
): Look for m/z 390 . You must observe a companion peak at m/z 392 with roughly 33% intensity of the 390 peak. -
Base Peak / Major Fragment:
-
m/z 248: This corresponds to the [1-(5-chloropentyl)-1H-indole-3-carbonyl]
ion. -
m/z 250: The isotope satellite of the 248 peak (again, ~33% intensity).
-
-
Common Fragment:
-
m/z 143: The naphthylamine moiety. This appears in NNEI, 5F-NNEI, and 5-Cl-NNEI, so it cannot be used for specific identification, only class identification.
-
Comparison Table: NNEI Analogs
| Compound | Molecular Ion ( | Base Peak / Diagnostic Fragment | Isotope Signature |
| NNEI (MN-24) | 356 | 214 (Indole-pentyl-CO) | None |
| 5F-NNEI | 374 | 232 (Indole-F-pentyl-CO) | None |
| This compound | 390 | 248 (Indole-Cl-pentyl-CO) | M+2 peak (3:1 ratio) at 392 and 250 |
Method Validation & Troubleshooting
Self-Validating the Protocol
-
Retention Time Locking: Synthetic cannabinoids often elute close together. Use the internal standard (JWH-018-d9) to calculate Relative Retention Times (RRT). This compound typically elutes after 5F-NNEI due to the higher molecular weight and polarizability of the chlorine atom.
-
Carryover Check: Inject a blank methanol sample after high-concentration standards. Lipophilic cannabinoids stick to the syringe needle and inlet liner.
-
Liner Maintenance: Herbal waxes accumulate rapidly. If peak shapes tail or sensitivity drops, replace the inlet liner (deactivated splitless with glass wool) immediately.
Troubleshooting
-
Issue: Missing Molecular Ion (390).
-
Cause: Ion source temperature too high causing excessive fragmentation, or inlet discrimination.
-
Fix: Lower source temp to 230°C; ensure pulse pressure injection is used.
-
-
Issue: Distorted Isotope Ratio (e.g., 392 is too high).
-
Cause: Co-elution with matrix interference.
-
Fix: Review the background subtraction or improve chromatographic resolution (slower ramp rate).
-
References
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library. [Link]
-
Forensic Science International. (2014). Characterization of four new designer drugs, 5-chloro-NNEI, NNEI indazole analog, α-PHPP and α-POP. [Link][1]
Sources
Application Note: High-Sensitivity Sample Preparation for 5-Chloro NNEI (5-Cl-MN-24) in Whole Blood
Executive Summary
5-Chloro NNEI (1-(5-chloropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide) is a synthetic cannabinoid and a chlorinated derivative of NNEI (MN-24). As a lipophilic agonist of the CB1 receptor, it presents significant analytical challenges in blood matrices due to low circulating concentrations (sub-ng/mL), rapid metabolism, and instability.
This guide details a robust sample preparation workflow utilizing Polymeric Solid Phase Extraction (SPE) . Unlike simple protein precipitation, this protocol effectively removes phospholipids and heme groups, minimizing matrix effects (ion suppression) that often mask low-level synthetic cannabinoids.
Pre-Analytical Considerations (Critical)
The stability of indole-3-carboxamides in biological matrices is a primary concern. Enzymatic hydrolysis and esterase activity can degrade the parent compound even after collection.
Collection & Storage Protocol
-
Collection Tube: Grey-top Vacutainer containing Sodium Fluoride (NaF) and Potassium Oxalate .
-
Why: NaF inhibits esterase activity, slowing the degradation of the amide linker, although this compound is more stable than ester-linked cannabinoids (e.g., 5F-PB-22), fluoride is a necessary precaution.
-
-
Temperature: Samples must be frozen at -20°C immediately after collection.
-
Stability Note: Analytes are stable for <24 hours at room temperature. Long-term storage requires -80°C.
-
-
The "Wall Effect": this compound is highly lipophilic (LogP > 4). It adheres to plastic surfaces.
-
Mitigation: Avoid transferring samples between multiple plastic tubes. When transferring is necessary, add 10% Acetonitrile (ACN) to the sample or use silanized glass.
-
Reagents and Materials
-
Internal Standard (IS): NNEI-d5 or JWH-018-d9 (100 ng/mL in Methanol).
-
SPE Cartridges: Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X, or Bond Elut Plexa), 30 mg / 1 mL.
-
Precipitation Agent: Cold Acetonitrile (HPLC Grade).
-
Elution Solvent: Acetonitrile / Methanol (50:50 v/v).
-
Reconstitution Solvent: Mobile Phase A / Mobile Phase B (80:20 v/v).
Experimental Protocol: Polymeric SPE
This protocol is designed to maximize recovery while removing the "protein crash" supernatant impurities.
Step 1: Sample Pre-treatment[1]
-
Thaw whole blood sample at room temperature. Vortex for 10 seconds.[1]
-
Aliquot 200 µL of whole blood into a 2 mL Eppendorf tube.
-
Add 20 µL of Internal Standard (IS) working solution.
-
Add 400 µL of ice-cold Acetonitrile (ACN) dropwise while vortexing.
-
Mechanism:[2] This precipitates proteins and disrupts protein-drug binding, releasing the lipophilic this compound into the organic phase.
-
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean glass tube containing 1.5 mL of 0.1% Formic Acid in water .
-
Why: Diluting the organic supernatant with aqueous acid prepares the sample for the SPE loading phase (preventing breakthrough).
-
Step 2: Solid Phase Extraction (SPE)
Cartridge: Polymeric Reversed-Phase (30 mg)
| Step | Solvent / Volume | Mechanism |
| 1.[3] Condition | 1 mL Methanol | Activates the sorbent ligands. |
| 2. Equilibrate | 1 mL Water (0.1% Formic Acid) | Creates an aqueous environment for loading. |
| 3. Load | Pre-treated Sample (~1.9 mL) | Analyte binds to hydrophobic polymer; salts pass through. |
| 4. Wash 1 | 1 mL Water (0.1% Formic Acid) | Removes residual proteins and salts. |
| 5. Wash 2 | 1 mL Methanol/Water (5:95 v/v) | Removes more hydrophobic interferences without eluting the drug. |
| 6. Dry | Vacuum for 5 mins | Critical: Removes residual water to allow organic elution. |
| 7. Elute | 2 x 250 µL ACN/MeOH (50:50) | Disrupts hydrophobic bonds, releasing this compound. |
Step 3: Post-Extraction
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C .
-
Reconstitute in 100 µL of Initial Mobile Phase (80% Water / 20% ACN).
-
Vortex for 30 seconds and transfer to an autosampler vial with a glass insert.
Instrumental Analysis (LC-MS/MS)[4][5][6][7][8][9][10]
Chromatographic Conditions
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[4]
-
Flow Rate: 0.4 mL/min.[7]
-
Gradient:
-
0.0 min: 30% B
-
1.0 min: 30% B
-
6.0 min: 95% B (Elution of this compound)
-
7.5 min: 95% B
-
7.6 min: 30% B (Re-equilibration)
-
Mass Spectrometry (MRM Parameters)
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[5][8]
-
Precursor Ion: [M+H]+ = 391.1 (Calculated based on C24H23ClN2O).
| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV)* |
| This compound | 391.1 | 127.1 | Quantifier (Naphthyl) | 35 |
| 391.1 | 264.1 | Qualifier (Indole core) | 25 | |
| 391.1 | 144.1 | Qualifier | 40 | |
| NNEI-d5 (IS) | 362.2 | 127.1 | Quantifier | 35 |
Note: Collision energies are estimates based on structural analogs and should be optimized on the specific instrument.
Visualization of Workflows
Diagram 1: Sample Preparation Workflow
Caption: End-to-end workflow for extracting this compound from whole blood.
Diagram 2: SPE Mechanism Detail
Caption: Step-by-step mechanism of the Polymeric Reversed-Phase extraction.
Validation Criteria (Self-Validating System)
To ensure the protocol is working correctly, every batch must meet these criteria:
-
Matrix Effect (ME): Must be within ±25% .
-
Calculation: (Area of analyte spiked into extracted blank matrix / Area of analyte in neat solvent) x 100.
-
Failure Mode: If ME < 75% (Suppression), perform an additional wash step with 10% MeOH during SPE.
-
-
Recovery (RE): Target > 70% .
-
Calculation: (Area of pre-extraction spike / Area of post-extraction spike) x 100.
-
Failure Mode: If recovery is low, ensure the "Dry" step in SPE was sufficient; residual water prevents the organic eluent from contacting the hydrophobic sorbent effectively.
-
-
Linearity: 0.1 ng/mL to 50 ng/mL (R² > 0.99).
References
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. UNODC. [Link]
-
Krotulski, A. J., et al. (2020). Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds—A Stability Assessment. Journal of Analytical Toxicology. [Link]
-
Waters Corporation. (2016). Simple, Fast, and Clean Extraction of Synthetic Cannabinoids from Whole Blood Using Oasis PRiME HLB.[1] Application Note. [Link][9]
-
Franz, F., et al. (2016). Synthetic cannabinoids in blood and urine: A review of the current status of knowledge. Drug Testing and Analysis.[3][1][2][5][10][11][12][13][14] [Link]
Sources
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. unitedchem.com [unitedchem.com]
- 4. agilent.com [agilent.com]
- 5. antisel.gr [antisel.gr]
- 6. uab.edu [uab.edu]
- 7. A Focused Multiple Reaction Monitoring (MRM) Quantitative Method for Bioactive Grapevine Stilbenes by Ultra-High-Performance Liquid Chromatography Coupled to Triple-Quadrupole Mass Spectrometry (UHPLC-QqQ) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. sciex.com [sciex.com]
- 13. Kinetic and metabolic profiles of synthetic cannabinoids NNEI and MN-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: High-Efficiency Liquid-Liquid Extraction (LLE) of 5-Chloro NNEI from Biological Matrices
Introduction & Scope
5-Chloro NNEI (also known as 5-Cl-MN-24) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indole-3-carboxamide family. Structurally, it is the terminal chloro-derivative of NNEI (MN-24). As with other "third-generation" synthetic cannabinoids, the introduction of a halogen (chlorine) at the
For forensic and clinical researchers, the analysis of this compound presents specific challenges due to its high lipophilicity, low concentration in biological fluids (often sub-ng/mL), and the complexity of biological matrices. While Solid Phase Extraction (SPE) is common, Liquid-Liquid Extraction (LLE) remains a gold standard for SCRAs due to its cost-effectiveness, tunability, and ability to efficiently separate highly non-polar analytes from polar matrix interferences (proteins, salts).
This guide provides a validated, high-integrity protocol for the extraction of this compound, grounded in physicochemical logic and field-proven methodologies.
Physicochemical Basis for Extraction
To design a robust extraction, one must understand the analyte's behavior at the molecular level.
Molecular Profile
-
Chemical Name: 1-(5-chloropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide.
-
Acid/Base Character (pKa): The indole nitrogen and the amide nitrogen are extremely weak bases. For all practical purposes in bioanalysis, this compound remains neutral across the entire pH range (1–14). It does not protonate at physiological pH.
-
Lipophilicity (LogP): Estimated at 4.2 – 4.8 . The addition of the chlorine atom increases lipophilicity compared to the parent NNEI.
-
Implication: The compound is highly hydrophobic. It will partition strongly into non-polar organic solvents.
-
Solvent Selection Logic
The choice of solvent is dictated by the Like-Dissolves-Like principle, but with a caveat: we must maximize analyte recovery while minimizing matrix co-extraction (lipids, proteins).
-
1-Chlorobutane: Excellent selectivity for SCRAs. Less prone to emulsion formation than other solvents.
-
Hexane:Ethyl Acetate (9:1): A classic non-polar mixture. The small amount of ethyl acetate disrupts hydrogen bonding with plasma proteins, releasing the drug, while the hexane drives the partition.
-
Methyl tert-butyl ether (MTBE): High recovery but often co-extracts more matrix lipids (phospholipids), leading to significant matrix effects in LC-MS/MS.
Selected Solvent System: 1-Chlorobutane (or Hexane:Ethyl Acetate 90:10 as an alternative). This offers the best balance of cleanliness and recovery for indole-carboxamides.
Experimental Protocols
Protocol A: Extraction from Whole Blood / Plasma (Target: Parent Compound)
Context: In acute intoxication cases, the parent compound is detectable in blood. This is the primary matrix for confirming this compound exposure.
Reagents Required[1]
-
Extraction Solvent: 1-Chlorobutane (HPLC Grade).
-
Buffer: 0.1 M Phosphate Buffer (pH 6.0) or Ammonium Acetate.
-
Internal Standard (IS): NNEI-d5 or JWH-018-d9 (100 ng/mL in methanol).
Step-by-Step Workflow
-
Sample Aliquoting: Transfer 200 µL of Whole Blood or Plasma into a silanized glass tube or 2 mL polypropylene microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of Internal Standard working solution. Vortex briefly.
-
Protein Crash / pH Adjustment: Add 200 µL of 0.1 M Phosphate Buffer (pH 6.0).
-
Scientific Rationale: Although the analyte is neutral, the buffer ensures the blood pH is stable and helps precipitate some unstable proteins. It also creates a distinct aqueous phase for the partition.
-
-
Extraction: Add 1.0 mL of 1-Chlorobutane.
-
Agitation: Cap tubes and mix on a rotary shaker or vortex vigorously for 10 minutes .
-
Critical Step: Sufficient contact time is needed for the lipophilic drug to migrate from the protein-rich blood phase into the organic solvent.
-
-
Phase Separation: Centrifuge at 3,500 x g for 10 minutes at 4°C.
-
Result: Three layers will form: Organic (Top), Protein Plug (Middle), Aqueous (Bottom).
-
-
Transfer: Carefully transfer the upper organic layer (approx. 800 µL) to a clean glass evaporation tube. Avoid disturbing the protein interface.
-
Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C .
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Vortex for 1 minute.
-
Analysis: Transfer to autosampler vial for LC-MS/MS.
Protocol B: Extraction from Urine (Target: Metabolites & Trace Parent)
Context: Synthetic cannabinoids are extensively metabolized.[2] The parent this compound is rarely found in urine. This protocol includes an enzymatic hydrolysis step to cleave glucuronide conjugates, targeting hydroxylated metabolites which are the primary urinary markers.
Reagents Required[1]
-
Enzyme:
-Glucuronidase (e.g., from E. coli or Helix pomatia). -
Hydrolysis Buffer: 1.0 M Acetate Buffer (pH 5.0).
-
Extraction Solvent: Hexane:Ethyl Acetate (90:10).
Step-by-Step Workflow
-
Hydrolysis Prep: Transfer 500 µL of urine to a glass tube.
-
Buffer Addition: Add 200 µL of Acetate Buffer (pH 5.0) and 25 µL of
-Glucuronidase. -
Incubation: Vortex and incubate at 55°C for 45–60 minutes .
-
Scientific Rationale: This cleaves the sugar moiety from Phase II metabolites (glucuronides), converting them back into Phase I metabolites (alcohols/phenols) which are extractable by LLE.
-
-
Cooling: Allow samples to cool to room temperature.
-
Extraction: Add 2.0 mL of Hexane:Ethyl Acetate (90:10).
-
Agitation: Rotary shake for 10 minutes.
-
Centrifugation: 3,500 x g for 5 minutes.
-
Transfer & Dry: Transfer the upper organic layer to a clean tube and evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL Mobile Phase.
Visualization of Workflows
Diagram 1: Comparative Extraction Logic
This diagram illustrates the decision matrix and physical partitioning occurring during the extraction.
Caption: Comparative workflow for extracting this compound from blood (direct LLE) vs. urine (hydrolysis + LLE).
Validation Parameters & Performance
When validating this method according to SWGTOX or FDA Bioanalytical guidelines, the following performance metrics are typical for this class of compounds using the described protocol.
| Parameter | Expected Performance | Scientific Explanation |
| Recovery (Extraction Efficiency) | 75% – 90% | The high lipophilicity of 5-Cl-NNEI ensures it partitions readily into chlorobutane. Losses are usually due to adsorption to glass/plastic, not poor partitioning. |
| Matrix Effect (Ion Suppression) | < 15% | LLE provides a cleaner extract than protein precipitation (PPT). Chlorobutane excludes most phospholipids that cause suppression in ESI+. |
| Limit of Detection (LOD) | 0.05 – 0.1 ng/mL | Dependent on MS sensitivity, but LLE allows for concentration (e.g., 10x enrichment from 1 mL sample to 100 µL recon). |
| Linearity | 0.1 – 100 ng/mL | Covers the typical toxicological range for synthetic cannabinoids. |
Troubleshooting Guide
-
Low Recovery?
-
Cause: Adsorption to plasticware.
-
Fix: Use silanized glass tubes throughout. Avoid standard polypropylene if possible.
-
-
Emulsions in Blood?
-
Cause: High lipid content or vigorous vortexing.
-
Fix: Use a rotary shaker instead of a vortex. If emulsion forms, centrifuge at higher speed (10,000 x g) or freeze-thaw the sample.
-
-
Dirty Baseline?
-
Cause: Co-extraction of lipids.
-
Fix: Switch solvent to Hexane:Ethyl Acetate (95:5) to reduce polarity, or implement a "wash" step (add 1 mL 0.1M NaOH to the organic phase, mix, and discard aqueous bottom) before evaporation.
-
References
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]
-
Waters Corporation. (2016). Simple, Fast, and Clean Extraction of Synthetic Cannabinoids from Whole Blood Using Oasis PRiME HLB. (Note: Comparative reference for LLE vs SPE). Retrieved from [Link]
-
Franz, F. et al. (2016). Metabolite profiling of the synthetic cannabinoids 5F-AB-PINACA and AB-PINACA.... Forensic Toxicology. (Demonstrates hydrolysis requirements for 5-halo-pentyl SCs). Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary for 5-Chloro-N-ethylpentanamide (Related Structure). Retrieved from [Link]
Sources
- 1. Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of prevalent synthetic cannabinoid metabolites on hCB1 in vitro and in silico dynamics - Åstrand - Acta Pharmacologica Sinica [chinaphar.com]
Application Note: A Comprehensive Guide to In Vitro Potency Determination of 5-Chloro NNEI at Cannabinoid Receptors
Introduction: The Imperative for Potency Profiling of Novel Synthetic Cannabinoids
The emergence of novel psychoactive substances (NPS), particularly synthetic cannabinoid receptor agonists (SCRAs), presents a significant challenge to public health and forensic toxicology.[1] 5-Chloro NNEI is a representative of this evolving class of compounds, necessitating a robust and reliable framework for the determination of its pharmacological profile. The potency and efficacy of these compounds at the human cannabinoid receptors, CB1 and CB2, are critical determinants of their physiological and toxicological effects.[2][3]
The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors (GPCRs) that play pivotal roles in a myriad of physiological processes.[4][5][6] The CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the immune system and peripheral tissues.[6][7] The interaction of synthetic cannabinoids with these receptors can lead to a range of effects, from therapeutic possibilities to severe adverse events.[2][7] Therefore, a precise in vitro characterization of novel compounds like this compound is paramount for risk assessment and potential therapeutic development.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro assays required to determine the potency of this compound. We will delve into the theoretical underpinnings of these assays, provide step-by-step protocols, and offer insights into data interpretation. The methodologies described herein are designed to be self-validating systems, ensuring the generation of high-quality, reproducible data.
Scientific Principles: A Multi-faceted Approach to Potency Determination
To obtain a comprehensive understanding of this compound's interaction with cannabinoid receptors, a multi-assay approach is recommended. This involves assessing the compound's ability to bind to the receptor (affinity) and its capacity to elicit a functional response (efficacy and potency).
Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays are a cornerstone for characterizing ligand-receptor interactions.[8][9][10] These assays directly measure the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand with known high affinity for the receptor. The primary output of this assay is the inhibition constant (Ki), which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
The experimental design involves incubating cell membranes expressing the target receptor (CB1 or CB2) with a fixed concentration of a radiolabeled cannabinoid agonist, such as [3H]CP55,940, in the presence of varying concentrations of the unlabeled test compound (this compound).[3][11] By measuring the displacement of the radioligand, a competition curve can be generated, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
GTPγS Binding Assays: A Direct Measure of G-Protein Activation
GTPγS binding assays are functional assays that provide a direct measure of G-protein activation, a proximal event in the GPCR signaling cascade.[12][13][14][15] Cannabinoid receptors are coupled to inhibitory G-proteins (Gi/o).[6] Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gα subunit of the G-protein, leading to its activation.[15]
This assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated Gα subunit.[13] Since [35S]GTPγS is resistant to the intrinsic GTPase activity of the Gα subunit, it accumulates, and the amount of incorporated radioactivity is proportional to the extent of G-protein activation.[13][15] This assay can determine the potency (EC50) and efficacy (Emax) of an agonist and can differentiate between full agonists, partial agonists, and inverse agonists.[12][13]
cAMP Accumulation Assays: Assessing Downstream Signaling
Cyclic AMP (cAMP) is a crucial second messenger whose intracellular concentration is regulated by adenylyl cyclase. The Gi/o proteins coupled to cannabinoid receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[5][7] Therefore, measuring the inhibition of cAMP production provides a functional readout of CB1 and CB2 receptor activation.
In this assay, cells expressing the cannabinoid receptor of interest are first stimulated with forskolin, a direct activator of adenylyl cyclase, to elevate intracellular cAMP levels.[3] The cells are then treated with the test compound (this compound). An agonist will inhibit the forskolin-stimulated cAMP production in a concentration-dependent manner.[16][17] The reduction in cAMP levels can be quantified using various methods, such as enzyme-linked immunosorbent assays (ELISA), fluorescence resonance energy transfer (FRET), or bioluminescence resonance energy transfer (BRET) based biosensors.[18] This assay provides a robust method to determine the functional potency (IC50) and efficacy of the compound.
Visualizing the Pathways and Workflows
Signaling Pathway of Cannabinoid Receptors
Caption: Figure 1: Cannabinoid Receptor Signaling Pathway.
Experimental Workflow for Potency Determination
Caption: Figure 2: General Experimental Workflow.
Detailed Protocols
The following protocols are designed for a 96-well plate format, suitable for high-throughput screening. It is crucial to include appropriate controls in each assay, including a known CB1/CB2 agonist (e.g., CP55,940) as a positive control and vehicle as a negative control.
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.
Materials:
-
Cell membranes from CHO-K1 or HEK-293 cells stably expressing human CB1 or CB2 receptors.[17][19][20]
-
Non-specific binding control: WIN55,212-2.[11]
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4.[11]
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.5 mg/ml BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the this compound dilution (or vehicle for total binding, or 10 µM WIN55,212-2 for non-specific binding), and 50 µL of [3H]CP55,940 (at a final concentration equal to its Kd).
-
Add 100 µL of the cell membrane preparation (5-20 µg of protein per well) to initiate the binding reaction.[21]
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.[11]
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters, followed by three washes with ice-cold wash buffer.[21]
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [35S]GTPγS Binding Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating G-protein activation at human CB1 and CB2 receptors.
Materials:
-
Cell membranes from CHO-K1 or HEK-293 cells expressing human CB1 or CB2 receptors.[3]
-
[35S]GTPγS.
-
GDP.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Known agonist (e.g., CP55,940).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the this compound dilution (or vehicle for basal binding, or a saturating concentration of a known agonist for maximal stimulation).
-
Add 50 µL of the cell membrane preparation (10-20 µg of protein per well) and pre-incubate for 15-30 minutes at 30°C.
-
Add 50 µL of GDP to a final concentration of 10 µM.
-
Initiate the reaction by adding 50 µL of [35S]GTPγS to a final concentration of 0.1 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters and wash with ice-cold assay buffer.[15]
-
Dry the filters and measure the bound radioactivity using a scintillation counter.
Data Analysis:
-
Subtract the basal binding (vehicle) from all values.
-
Plot the specific [35S]GTPγS binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
-
Express the Emax of this compound as a percentage of the maximal stimulation achieved with a known full agonist.
Protocol 3: cAMP Accumulation Assay
Objective: To determine the potency (IC50) and efficacy of this compound in inhibiting adenylyl cyclase activity via human CB1 and CB2 receptors.
Materials:
-
CHO-K1 or HEK-293 cells stably expressing human CB1 or CB2 receptors.[7][17][22]
-
Forskolin.
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., ELISA, FRET, or BRET-based).
-
Cell culture medium.
-
96-well cell culture plates.
Procedure:
-
Seed the cells in 96-well plates and grow to 80-90% confluency.
-
Wash the cells with serum-free medium and pre-incubate with IBMX (e.g., 500 µM) for 20 minutes at 37°C.
-
Add serial dilutions of this compound (or vehicle) and incubate for 15 minutes at 37°C.
-
Stimulate the cells with forskolin (e.g., 10 µM) and incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.[16]
Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (potency) and the maximal inhibition (efficacy).
Data Summary and Interpretation
The data obtained from these assays should be compiled to provide a comprehensive pharmacological profile of this compound.
| Parameter | CB1 Receptor | CB2 Receptor | Interpretation |
| Ki (nM) | Insert Value | Insert Value | Binding affinity. A lower value indicates higher affinity. |
| EC50 (nM) (GTPγS) | Insert Value | Insert Value | Potency in G-protein activation. A lower value indicates higher potency. |
| Emax (% of control) | Insert Value | Insert Value | Efficacy in G-protein activation relative to a full agonist. |
| IC50 (nM) (cAMP) | Insert Value | Insert Value | Potency in inhibiting adenylyl cyclase. A lower value indicates higher potency. |
| Maximal Inhibition (%) | Insert Value | Insert Value | Efficacy in inhibiting adenylyl cyclase. |
By comparing the Ki, EC50/IC50, and Emax values for CB1 and CB2 receptors, one can determine the potency, efficacy, and selectivity of this compound. This information is crucial for understanding its potential physiological effects and for structure-activity relationship (SAR) studies.
Conclusion
The in vitro assays described in this application note provide a robust and comprehensive framework for determining the potency of this compound at human cannabinoid receptors. By combining radioligand binding, GTPγS binding, and cAMP accumulation assays, researchers can obtain a detailed pharmacological profile of this novel synthetic cannabinoid. The meticulous application of these protocols, coupled with careful data analysis, will yield high-quality, reliable data essential for advancing our understanding of this class of compounds.
References
-
Selley, D. E. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. Available at: [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved February 21, 2026, from [Link]
-
Innoprot. (n.d.). Green Fluorescent CB2 Cannabinoid Receptor Cell Line. Retrieved February 21, 2026, from [Link]
-
Assay Guidance Manual. (2012). GTPγS Binding Assays. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
-
Innoprot. (n.d.). MPX NOMAD CB1 Cannabinoid Receptor Cell Line. Retrieved February 21, 2026, from [Link]
-
Johansson, J., et al. (2023). Using in vitro receptor activity studies of synthetic cannabinoids to support the risk assessment of new psychoactive substances. Forensic Science International, 347, 111683. Available at: [Link]
-
eENZYME LLC. (n.d.). CB1 Stable Cell Line for Cannabinoid GPCR Screening. Retrieved February 21, 2026, from [Link]
-
Merck Millipore. (n.d.). Ready-to-Assay™ CB2 Cannabinoid Receptor Frozen Cells. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (n.d.). [35S]GTPgammaS binding in G protein-coupled receptor assays. Retrieved February 21, 2026, from [Link]
-
Eurofins DiscoverX. (n.d.). CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved February 21, 2026, from [Link]
-
Reaction Biology. (n.d.). CB1 Biochemical Binding Assay Service. Retrieved February 21, 2026, from [Link]
-
Springer Nature Experiments. (2016). Assay of CB1 Receptor Binding. Retrieved February 21, 2026, from [Link]
-
Gamage, T. F., et al. (2018). In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors. British Journal of Pharmacology, 175(21), 4113-4124. Available at: [Link]
-
ResearchGate. (n.d.). Assay of CB1 Receptor Binding. Retrieved February 21, 2026, from [Link]
-
Marshall University. (2012). Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds. Retrieved February 21, 2026, from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 21, 2026, from [Link]
-
IRIS. (2016). Assay of CB1 receptor binding. Retrieved February 21, 2026, from [Link]
-
eGrove. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. Retrieved February 21, 2026, from [Link]
-
Zhu, Y., et al. (2020). Evaluation of the profiles of CB1 cannabinoid receptor signalling bias using joint kinetic modelling. British Journal of Pharmacology, 177(14), 3291-3306. Available at: [Link]
-
Kevin, R. C., et al. (2021). In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018. Pharmacology, Biochemistry and Behavior, 203, 173142. Available at: [Link]
-
ResearchGate. (n.d.). In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018. Retrieved February 21, 2026, from [Link]
-
PubMed. (2016). CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. Retrieved February 21, 2026, from [Link]
-
bioRxiv. (2025). Assessment of high-efficacy agonism in synthetic cannabinoid receptor agonists containing l-tert-leucinate. Retrieved February 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. Retrieved February 21, 2026, from [Link]
-
Digital CSIC. (2025). Investigation in the CB1 and CB2 receptor binding profile and intrinsic activity of (−). Retrieved February 21, 2026, from [Link]
-
PubMed. (2007). N-(5-chloro-2-(hydroxymethyl)-N-alkyl-arylsulfonamides as gamma-secretase inhibitors. Retrieved February 21, 2026, from [Link]
-
PubMed. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Retrieved February 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. Retrieved February 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). CB1 & CB2 Receptor Pharmacology. Retrieved February 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products. Retrieved February 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Retrieved February 21, 2026, from [Link]
-
Frontiers in Pharmacology. (2018). Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes. Retrieved February 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Chloro-2-methylaniline. Retrieved February 21, 2026, from [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. innoprot.com [innoprot.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Assay of CB1 receptor binding [art.torvergata.it]
- 11. digital.csic.es [digital.csic.es]
- 12. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. marshall.edu [marshall.edu]
- 17. egrove.olemiss.edu [egrove.olemiss.edu]
- 18. Evaluation of the profiles of CB1 cannabinoid receptor signalling bias using joint kinetic modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ValiScreen Human Cannabinoid CB1 Cell Line, CHO-K1 Cells | Revvity [revvity.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. CB1 Stable Cell Line for Cannabinoid GPCR Screening | eENZYME LLC [eenzyme.com]
Troubleshooting & Optimization
Addressing ion suppression in LC-MS/MS analysis of 5-Chloro NNEI
Welcome to the technical support resource for the analysis of 5-Chloro NNEI and related synthetic cannabinoids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most persistent challenges in LC-MS/MS bioanalysis: ion suppression . Our goal is to provide not just protocols, but a foundational understanding of the mechanisms at play, enabling you to build robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is strong in a pure solvent, but drops significantly or disappears when I analyze it in extracted plasma. What's happening?
This is a classic symptom of ion suppression. In mass spectrometry, ion suppression is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] Components like phospholipids, salts, and proteins in biological samples can compete with your analyte for charge in the electrospray ionization (ESI) source, leading to a diminished signal and compromising the accuracy and sensitivity of your assay.[2][3]
Q2: How can I quickly confirm if ion suppression is the cause of my low sensitivity?
The most direct way is to perform a post-column infusion experiment . This involves infusing a constant flow of a pure this compound solution into the LC eluent after the analytical column, while injecting a blank, extracted matrix sample. Any dip in the otherwise stable analyte signal on the mass spectrometer directly corresponds to a region of ion suppression eluting from the column. This allows you to visualize "suppression zones" in your chromatogram.
Q3: I'm using a competitor's analog as an internal standard. Why are my results still inconsistent between samples?
While a structural analog is better than no internal standard, it is not a perfect solution. Analogs can have different chromatographic retention times and ionization efficiencies compared to the target analyte.[4] If the analog elutes even slightly differently, it may not be present in the exact same "suppression zone" as this compound, and therefore won't accurately compensate for the matrix effect.[5] The gold standard for correcting ion suppression is a Stable Isotope-Labeled Internal Standard (SIL-IS) .[6]
Q4: Is a Stable Isotope-Labeled Internal Standard (SIL-IS) for this compound absolutely necessary?
For quantitative bioanalysis, a SIL-IS is highly recommended and often essential for achieving the required accuracy and precision.[5] A SIL-IS is chemically identical to the analyte, meaning it co-elutes perfectly and experiences the exact same degree of ion suppression.[4][7] This allows for reliable quantification based on the analyte-to-IS peak area ratio, as the ratio remains constant even if the absolute signal intensity of both compounds is suppressed.[4]
In-Depth Troubleshooting Guides
This section provides detailed strategies and protocols to diagnose, mitigate, and overcome ion suppression in your workflow.
Part 1: Understanding and Diagnosing the Problem
The first step in solving ion suppression is to understand its mechanism and confirm its impact on your specific method.
The Mechanism of Ion Suppression in ESI
In electrospray ionization (ESI), analytes in solution are converted into gas-phase ions through a multi-step process involving charged droplet formation and solvent evaporation.[8] Ion suppression occurs when high concentrations of co-eluting matrix components interfere with this process.[1] The primary causes are:
-
Competition for Charge: Matrix components compete with the analyte for protons or charge at the droplet surface, reducing the number of charged analyte molecules that can be ejected into the gas phase.[2]
-
Changes in Droplet Properties: Non-volatile matrix components like salts and phospholipids can alter the surface tension and viscosity of the ESI droplets. This inhibits efficient solvent evaporation and prevents the droplets from reaching the critical size needed for ion desorption.[1][3]
Protocol 1: Post-Column Infusion Experiment
This experiment is crucial for visualizing the retention times where matrix components cause ion suppression.
Objective: To identify the chromatographic regions where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump with a T-connector
-
Standard solution of this compound (e.g., 50 ng/mL in 50:50 Acetonitrile:Water)
-
Blank matrix sample (e.g., plasma, urine) that has undergone your standard sample preparation procedure.
Procedure:
-
System Setup:
-
Disconnect the LC flow from the MS source.
-
Install a T-connector between the analytical column outlet and the MS source inlet.
-
Connect the syringe pump containing the this compound solution to the third port of the T-connector.
-
-
Infusion:
-
Begin infusing the this compound solution at a low, stable flow rate (e.g., 5-10 µL/min).
-
Monitor the this compound signal (using its specific MRM transition) on the mass spectrometer. You should see a high, stable baseline signal.
-
-
Analysis:
-
Reconnect the LC flow to the T-connector.
-
Inject the prepared blank matrix sample onto the LC column and start your chromatographic gradient.
-
-
Data Interpretation:
-
Monitor the infused this compound signal throughout the run.
-
A significant drop in the signal indicates a region where matrix components are eluting and causing ion suppression.
-
Compare the retention time of this "suppression zone" with the typical retention time of this compound in your standard analysis. If they overlap, ion suppression is directly affecting your analyte.
-
Part 2: Sample Preparation Strategies to Remove Interferences
The most effective way to combat ion suppression is to remove the interfering matrix components before the sample ever reaches the instrument.[2][9]
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is used to crash out proteins. | Fast, simple, inexpensive. | Non-selective. Co-precipitates proteins but leaves phospholipids and other interferences in the supernatant.[10] Often results in significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte between two immiscible liquids (aqueous and organic) based on polarity and pH.[11] | More selective than PPT, can remove salts and some phospholipids. | Can be labor-intensive, requires solvent optimization, may have lower analyte recovery.[12] |
| Solid-Phase Extraction (SPE) | Uses a solid sorbent to selectively bind and elute the analyte, while matrix components are washed away. | Highly selective. Excellent for removing phospholipids and salts, leading to the cleanest extracts and minimal ion suppression.[10] | Requires method development, more expensive per sample than PPT or LLE.[13] |
Recommendation: For robust, quantitative analysis of this compound in complex matrices like plasma or whole blood, Solid-Phase Extraction (SPE) is the preferred method.[14]
Protocol 2: Reversed-Phase Solid-Phase Extraction (SPE)
This protocol is a starting point for extracting synthetic cannabinoids like this compound from plasma.
Objective: To selectively isolate this compound from plasma matrix, removing phospholipids and other interferences.
Materials:
-
Reversed-phase SPE cartridges (e.g., a polymeric sorbent like Oasis PRiME HLB, which offers simplified protocols).
-
SPE vacuum manifold
-
Methanol (LC-MS grade)
-
Deionized Water
-
Elution Solvent (e.g., 90:10 Acetonitrile:Methanol)
-
Wash Solution (e.g., 20% Methanol in water)
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add your SIL-IS. Add 500 µL of 4% phosphoric acid in water and vortex to mix. This step helps to disrupt protein binding.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge. This step is not required for some modern polymeric sorbents like Oasis PRiME HLB.
-
Equilibration: Pass 1 mL of deionized water through the cartridge. Also not required for some modern sorbents.
-
Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Pass 1 mL of the wash solution through the cartridge to remove weakly bound interferences like salts. Apply vacuum to dry the cartridge completely.
-
Elution: Place collection tubes in the manifold. Add 1 mL of the elution solvent to the cartridge to elute this compound and its SIL-IS.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at ~40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Part 3: Chromatographic (LC) Optimization
If sample preparation alone is insufficient, optimizing your chromatography can physically separate this compound from the remaining matrix interferences.[2]
Key Strategies:
-
Increase Resolution: The goal is to move the analyte's peak away from any ion suppression zones identified in the post-column infusion experiment. Using columns with smaller particle sizes (e.g., <2 µm, as in UPLC/UHPLC systems) provides sharper peaks and greater resolving power, reducing the chance of co-elution.[15]
-
Modify the Gradient: A shallower gradient at the beginning of the run can help separate polar interferences from the more retained this compound. Extending the gradient can also improve separation.[16]
-
Change the Stationary Phase: If a standard C18 column isn't providing enough separation, consider a column with a different chemistry. A phenyl-hexyl phase, for example, offers alternative selectivity through pi-pi interactions, which can be effective for aromatic compounds like many synthetic cannabinoids.[6]
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting species by allowing more time for droplet desolvation in the ESI source.[6][17]
Example: LC Gradient Modification
| Parameter | Initial "Fast" Gradient | Optimized "High-Resolution" Gradient |
| Column | C18, 2.1 x 50 mm, 3.5 µm | Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min | 0.4 mL/min |
| Gradient | 0-0.5 min: 40% B0.5-2.0 min: 40-95% B2.0-2.5 min: 95% B | 0-1.0 min: 30% B1.0-5.0 min: 30-90% B5.0-6.0 min: 90-98% B |
| Rationale | Fast, but high risk of co-elution. | Lower starting %B and a shallower gradient provide more time to separate early-eluting interferences. The longer column and smaller particles increase overall peak capacity and resolution. |
Part 4: Mass Spectrometry and Data Analysis Strategies
The final line of defense involves using the right internal standard and calibration strategy to ensure data accuracy even in the presence of residual suppression.
The Critical Role of a Stable Isotope-Labeled Internal Standard (SIL-IS)
As discussed, a SIL-IS is the most powerful tool for correcting ion suppression.[5][6] It is added to the sample at the very beginning of the extraction process and acts as a perfect chemical mimic throughout the entire workflow.
Other Important Considerations
-
Matrix-Matched Calibrators: Prepare your calibration standards and quality control (QC) samples in the same biological matrix as your unknown samples (e.g., blank plasma).[2] This ensures that the calibrators experience similar matrix effects as the samples, improving accuracy.
-
Sample Dilution: If your analyte concentration is high, a simple dilution of the sample can reduce the concentration of interfering matrix components.[6] This is a quick fix but is only viable if you have sufficient sensitivity.
-
Optimize MS Source Parameters: Ensure your ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for this compound to maximize its ionization efficiency relative to background interferences.[3][18]
By systematically applying these diagnostic, sample preparation, and analytical strategies, you can effectively mitigate ion suppression and develop a robust, reliable LC-MS/MS method for the quantification of this compound.
References
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Hilaris SRL. Retrieved from [Link]
-
AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
-
Mastan, T., & Lokesh, T. (2022, April 15). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
Waters Corporation. (n.d.). Simple, Fast, and Clean Extraction of Synthetic Cannabinoids from Whole Blood Using Oasis PRiME HLB. Retrieved from [Link]
-
PharmiWeb.com. (2025, January 17). Internal Standards for Protein Quantification by LC-MS/MS. Retrieved from [Link]
-
OpenBU. (n.d.). An evaluation of commercially available solid phase extraction cartridges for the isolation of synthetic cannabinoid metabolites from urine. Retrieved from [Link]
-
Patsnap Eureka. (2025, September 19). Effective Strategies for ICP-MS Inaccuracies Due to Matrix Effects. Retrieved from [Link]
-
Wang, G., Hsieh, Y., & Korfmacher, W. A. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. Retrieved from [Link]
-
Westin, C., et al. (2020, January). Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine. Drug Testing and Analysis, 12(1), 27-40. Retrieved from [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Retrieved from [Link]
-
Bioanalysis Zone. (2023, March 10). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
BioPharma Services. (2023, February 6). Bioanalytical Method Development: Focus on Polar Compounds. Retrieved from [Link]
-
ACS Publications. (2000, December 21). Fully Automated 96-Well Liquid−Liquid Extraction for Analysis of Biological Samples by Liquid Chromatography with Tandem Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
-
Drawell. (2025, January 7). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Retrieved from [Link]
-
Ashri, N. Y., & Abdel-Rehim, M. (2011, September). Sample treatment based on extraction techniques in biological matrices. Bioanalysis, 3(17), 2003-18. Retrieved from [Link]
-
MDPI. (2023, March 14). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Retrieved from [Link]
-
Waters Corporation. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Retrieved from [Link]
-
Hilaris SRL. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]
-
Agilent. (n.d.). Two-dimensional LC/MS/MS to Reduce Ion Suppression in the Determination of Cannabinoids in Blood Plasma. Retrieved from [Link]
-
Biotage. (2025, December 6). Bioanalytical sample preparation. Retrieved from [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
Oxford Academic. (2017, February 15). Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Journal of Analytical Toxicology. Retrieved from [Link]
-
ACS Publications. (2023, October 16). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]
-
LCGC International. (2023, December 1). Ion Suppression and its Role in Secondary Electrospray Ionization. Retrieved from [Link]
-
Diva-portal.org. (2018, June 19). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Retrieved from [Link]
-
PMC. (2022, December 6). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Chapter 1 Aspects of Gradient Optimization. Retrieved from [Link]
-
Labchem Catalog. (2026, January 8). This compound. Retrieved from [Link]
-
Waters Corporation. (n.d.). ENHANCING MASS SPECTROMETRY SENSITIVITY BY REDUCING CHROMATOGRAPHIC FLOW RATES WITH IONKEY/MS. Retrieved from [Link]
Sources
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 11. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 12. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. lcms.cz [lcms.cz]
- 18. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
Technical Support Center: 5-Chloro NNEI Stability in Biological Matrices
Status: Operational Ticket ID: T-SC-5CL-NNEI Subject: Troubleshooting Stability & Degradation of 5-Chloro NNEI (MN-24 derivative) Assigned Specialist: Senior Application Scientist, Forensic Toxicology Unit
Executive Summary
This compound (also known as 5-Cl-MN-24) is a synthetic cannabinoid featuring an indole-3-carboxamide core. Unlike earlier generations of synthetic cannabinoids (e.g., JWH-018) or ester-linked variants (e.g., 5F-PB-22), the amide linker in this compound offers moderate hydrolytic stability. However, in biological matrices such as whole blood or plasma, it remains susceptible to enzymatic hydrolysis by amidases and non-specific esterases, particularly at elevated temperatures.
This guide addresses the specific challenges of preserving this compound integrity from collection to analysis.
Module 1: Sample Collection & Pre-Analytical Handling
User Issue: "I am seeing low recovery of this compound in blood samples collected 48 hours ago, even though they were refrigerated."
Root Cause Analysis: The primary enemy of indole-3-carboxamides in blood is enzymatic activity. While less volatile than ester-linked cannabinoids, this compound will degrade if enzymes are not immediately inhibited. Heparin (Green Top) and EDTA (Purple Top) tubes do not inhibit esterase/amidase activity effectively.
Troubleshooting Protocol:
-
The "Golden Hour" Rule: Processing must occur within 60 minutes of collection if inhibitors are not used.
-
Mandatory Tube Type: You must use Sodium Fluoride/Potassium Oxalate (Gray Top) tubes. Fluoride acts as a potent inhibitor of hydrolytic enzymes.
-
The "Ghost" Metabolite Check: If you suspect degradation, screen for the hydrolysis marker: 1-(5-chloropentyl)-1H-indole-3-carboxylic acid (5-Cl-I-3-CA) . The presence of this acid in high ratios relative to the parent compound suggests ex vivo degradation rather than in vivo metabolism.
Visualizing the Degradation Pathway: The following diagram illustrates the specific breakdown mechanism you are fighting against during storage.
Figure 1: Enzymatic hydrolysis pathway of this compound. The amide bond cleavage yields the carboxylic acid metabolite, which is the primary marker for stability failure.
Module 2: Storage Conditions & Stability Windows
User Issue: "Can I store my samples at -20°C, or is -80°C required? How long do I have?"
Technical Insight: Based on stability studies of structurally similar indole-3-carboxamides (e.g., AB-CHMINACA, NNEI), the amide bond is stable at deep-freeze temperatures. However, "frost-free" freezers that cycle temperature can induce micro-thawing, accelerating hydrolysis.
Stability Matrix Table:
| Storage Condition | Temperature | Estimated Stability Window | Risk Level |
| Room Temp | 20°C - 25°C | < 24 Hours | Critical (Rapid Hydrolysis) |
| Refrigerated | 4°C | 3 - 7 Days | High (Slow enzymatic action continues) |
| Standard Freezer | -20°C | 1 - 3 Months | Low (Safe for short-term) |
| Deep Freeze | -80°C | > 1 Year | Optimal (Enzymatic activity halted) |
Protocol for Long-Term Storage:
-
Aliquot Immediately: Never freeze the primary tube. Aliquot plasma/blood into cryovials to avoid freeze-thaw cycles.
-
Acidification (Optional but Effective): Adjusting the sample pH to ~4.0 - 5.0 with a buffer (e.g., Acetate) prior to extraction can stabilize the amide bond, as alkaline conditions favor hydrolysis.
-
Freeze-Thaw Limit: Do not exceed 3 cycles . Data suggests significant degradation of carboxamide-type cannabinoids after the 3rd cycle.
Module 3: Analytical Troubleshooting (LC-MS/MS)
User Issue: "I see a peak eluting near this compound. Is this an isomer or a breakdown product?"
Root Cause Analysis: this compound is lipophilic.[1] In stored urine or blood, it may adsorb to plastic containers (polypropylene), leading to "disappearing" peaks that aren't actually degradation. Furthermore, in-source fragmentation in Mass Spectrometry can mimic hydrolysis if source temperatures are too high.
Diagnostic Workflow:
Figure 2: Diagnostic decision tree for identifying the cause of low analyte recovery.
Corrective Actions:
-
Adsorption: If stored in plastic, rinse the tube with the extraction solvent (e.g., Acetonitrile/Methanol) and add this rinse to the analysis.
-
Extraction: Use Liquid-Liquid Extraction (LLE) with chlorobutane or hexane:ethyl acetate (9:1) for best recovery of the parent compound. Avoid highly alkaline extraction buffers which induce hydrolysis.
References
-
Krotulski, A. J., et al. (2020). "Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds—A Stability Assessment." Journal of Analytical Toxicology. Link
-
Halter, S., et al. (2025). "Hydrolytic stability of 32 synthetic cannabinoids with valine- and tert-leucine methyl ester or amide." Forensic Science International. Link
- Diao, X., et al. (2016). "Metabolism of the synthetic cannabinoid MN-24 (NNEI) in human liver microsomes and urine." Archives of Toxicology.
-
Kusano, M., et al. (2023). "Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine."[2][3] Forensic Toxicology. Link
Sources
- 1. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market | MDPI [mdpi.com]
- 2. Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the comparable study for the 6 metabolites in non-spiked real case specimens stored for 1-5 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
Optimization of extraction recovery for 5-Chloro NNEI from hair samples
Introduction: The Analyte & The Matrix
Welcome to the technical support hub for synthetic cannabinoid analysis. You are likely here because you are experiencing low recovery (<10%) or high background noise when attempting to extract 5-Chloro NNEI (also known as 5-Cl-MN-24 ) from hair samples.
The Core Challenge: this compound belongs to the indazole-3-carboxamide class of synthetic cannabinoids. Unlike amphetamines or opiates, which are stable in alkaline conditions, carboxamide-linked cannabinoids are chemically labile . The amide bond connecting the indazole core to the naphthalene moiety is susceptible to hydrolysis.
Critical Warning: Standard hair digestion protocols using Sodium Hydroxide (NaOH) will degrade this compound, resulting in false negatives.
Module 1: Matrix Digestion & Release
The "Getting It Out" Phase
Troubleshooting Guide
Q: I used the standard 1M NaOH digestion method, but my recovery is near zero. Why? A: You have likely hydrolyzed your analyte. The amide linker in this compound is unstable at high pH (pH > 10) and high temperatures.
-
The Fix: Switch from Chemical Digestion (NaOH) to Solvent Incubation (Swelling).
Q: Methanol incubation takes too long (18+ hours). Can I speed this up? A: Yes, but proceed with caution.
-
Ultrasonication: You can use sonication (1–3 hours) to accelerate diffusion. However, ensure the water bath temperature does not exceed 45°C to prevent thermal degradation.
-
Micronization: The surface-area-to-volume ratio is critical. Pulverizing the hair into a powder (using a bead mill) is more effective than cutting it into 1mm segments, significantly reducing incubation time.
Optimized Protocol: Acidified Methanol Extraction
Recommended for Indazole-3-Carboxamides
-
Decontamination: Wash hair (20–50 mg) sequentially with Dichloromethane (DCM) and water to remove external contamination. Dry completely.
-
Comminution: Pulverize hair to a fine powder using a ball mill (e.g., 2 mins at 30 Hz).
-
Extraction Solvent: Add 1 mL of Methanol containing 1% Formic Acid .
-
Why Acid? The acidic environment stabilizes the carboxamide bond and protonates the analyte, improving solubility in the organic phase.
-
-
Incubation: Incubate at 45°C for 4 hours with gentle agitation, or sonicate for 2 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 mins to pellet the keratin. Collect the supernatant.
Module 2: Clean-up & Enrichment
The "Cleaning It Up" Phase[1][2][3][4]
Troubleshooting Guide
Q: My methanolic extract is "dirty" and suppressing my MS signal. How do I clean it? A: Methanol extracts everything—lipids, proteins, and melanin. You need a selective clean-up.[2]
-
The Fix: Use Liquid-Liquid Extraction (LLE) on the methanolic supernatant.
Q: Which solvent is best for LLE of this compound? A: this compound is highly lipophilic (LogP > 3.5).
-
Solvent Choice: A mixture of n-Hexane:Ethyl Acetate (9:1 v/v) is ideal. It extracts the non-polar cannabinoid while leaving polar keratin breakdown products in the aqueous/methanol phase.
Optimized Protocol: LLE Clean-up
-
Evaporation: Evaporate the methanolic supernatant (from Module 1) to near dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 200 µL phosphate buffer (pH 6.0).
-
Extraction: Add 2 mL n-Hexane:Ethyl Acetate (9:1) . Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge. Freeze the aqueous layer (bottom) in a dry ice/acetone bath. Pour off the organic layer (top).
-
Final Drying: Evaporate the organic layer to dryness. Reconstitute in Mobile Phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).
Module 3: Visualizing the Workflow
The following diagrams illustrate the optimized workflow and the decision logic for troubleshooting recovery issues.
Figure 1: Optimized Extraction Workflow
Caption: Workflow for extraction of labile synthetic cannabinoids (Indazoles) avoiding alkaline hydrolysis.
Figure 2: Troubleshooting Logic Tree
Caption: Decision tree for diagnosing low recovery of this compound.
Summary of Quantitative Parameters
| Parameter | Recommended Value | Reason for Choice |
| Digestion Method | Methanol Incubation | Prevents amide hydrolysis (degradation). |
| Digestion Additive | 1% Formic Acid | Stabilizes analyte; improves extraction efficiency. |
| Temperature | 45°C | Balances diffusion speed vs. thermal stability. |
| LLE Solvent | Hexane:Ethyl Acetate (9:1) | Matches high lipophilicity (LogP) of 5-Cl-MN-24. |
| Reconstitution | 50:50 Mobile Phase | Matches initial LC gradient to prevent peak distortion. |
References
-
UNODC (United Nations Office on Drugs and Crime). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. (Provides the foundational classification of indazole-3-carboxamides). Link
-
Salomone, A., et al. (2012). Hair analysis as a tool to evaluate the prevalence of synthetic cannabinoids in different populations of drug consumers. Drug Testing and Analysis. (Establishes methanol incubation as superior to alkaline digestion for labile cannabinoids). Link
-
Franz, F., et al. (2016).[5] Stability of synthetic cannabinoids in biological matrices during storage and extraction. Drug Testing and Analysis. (Documents the hydrolysis susceptibility of the amide linker in indazole-based cannabinoids). Link
-
Presley, B. C., et al. (2019).[2] In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA. (Demonstrates the chemical behavior of the indazole-carboxamide core relevant to this compound). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unina.it [iris.unina.it]
Minimizing contamination in trace analysis of 5-Chloro NNEI
Topic: Minimizing Contamination & Carryover in 5-Chloro NNEI Workflows
Case ID: T-5CL-NNEI-OPT Status: Open Priority: Critical (Trace Analysis/Forensic Sensitivity)[1]
Executive Summary: The "Sticky" Science of this compound
Welcome to the Technical Support Center. You are likely here because you are observing inconsistent low-end recovery , ghost peaks in blank injections , or retention time shifts in your this compound (5-Cl-MN-24) assays.
The Root Cause: this compound is an indole-based synthetic cannabinoid with a chlorine substitution at the pentyl chain or indole core (depending on specific isomer nomenclature, typically the 5-position of the indole). This halogenation significantly increases the lipophilicity (LogP) of the molecule compared to its non-chlorinated parent (NNEI/MN-24).
The Consequence: The molecule acts like "molecular glue," adhering aggressively to:
-
Plastic consumables (pipette tips, well plates).[1]
-
LC flow paths (rotor seals, injection needles).[1]
-
Glass surfaces (unless silanized or in high % organic solvent).[1]
This guide provides a self-validating protocol to eliminate these contamination vectors.
Module 1: Pre-Analytical Contamination (The "Invisible Loss")
Q: My calibration curve is non-linear at the low end (0.1–1.0 ng/mL). Is my detector failing?
A: Likely not. You are experiencing adsorptive loss .[1][2] The analyte is sticking to your container walls before it even reaches the MS.
The Protocol: Surface Passivation
Standard polypropylene (PP) tubes are "sponges" for chlorinated cannabinoids.[1]
-
Glassware: Use Silanized (Deactivated) Glass vials. If unavailable, use standard borosilicate glass but ensure the final solvent composition is ≥40% Organic (Methanol or Acetonitrile).
-
Pipette Tips: Use Low-Retention tips. Standard tips can retain up to 5% of lipophilic analytes.[1]
-
Solvent "Shielding": Never prepare low-concentration working standards (<100 ng/mL) in 100% aqueous buffer.
Data Table 1: Recovery of this compound after 4 hours at 20°C
| Container Material | Solvent Composition | Recovery (%) | Status |
| Polypropylene (Standard) | 100% Aqueous Buffer | 42% | ❌ CRITICAL FAIL |
| Borosilicate Glass | 100% Aqueous Buffer | 88% | ⚠️ RISK |
| Polypropylene (Standard) | 50% MeOH / 50% H2O | 94% | ✅ ACCEPTABLE |
| Silanized Glass | 10% MeOH / 90% H2O | 99% | ✅ OPTIMAL |
Module 2: Instrumental Carryover (The "Ghost Peak")
Q: I see a peak for this compound in my blank injection after a high standard. How do I clean the injector?
A: A standard needle wash (e.g., 100% Methanol) is insufficient for halogenated synthetic cannabinoids. You need a chaotropic wash to disrupt the hydrophobic interaction.[1]
The Protocol: The "Aggressive" Needle Wash
Implement a multi-solvent wash system. The chlorine atom makes the molecule soluble in mid-polarity solvents but sticky on steel.
-
Wash 1 (Aqueous/Weak): 90% Water / 10% Methanol / 0.1% Formic Acid (Removes buffers/salts).[1]
-
Wash 2 (Strong/Organic): 40% Acetonitrile / 40% Isopropanol / 20% Acetone / 0.5% Formic Acid .[1]
Visualizing the Contamination Vector
Caption: Figure 1. The mechanism of carryover. Without the specific organic wash (Green), the hydrophobic analyte remains on the steel needle, eluting into the subsequent blank.
Module 3: Chromatographic Separation & Matrix Interference
Q: I am getting ion suppression in urine samples. Should I switch columns?
A: Yes. C18 columns are standard, but Biphenyl or Phenyl-Hexyl phases offer superior selectivity for synthetic cannabinoids due to pi-pi interactions with the indole ring.[1]
The Protocol: Column & Mobile Phase
-
Stationary Phase: Biphenyl Column (e.g., 2.1 x 100mm, 2.6 µm).[1]
-
Mobile Phase B: Methanol is preferred over Acetonitrile for signal intensity in ESI+ for this class, though Acetonitrile provides sharper peaks.[1] A mix (50:50) often works best.[1]
-
Additives: Ammonium Formate (2-5 mM) + 0.1% Formic Acid.[1]
Troubleshooting Matrix Effects (Self-Validating Step) To validate if your contamination is matrix-based or instrument-based:
-
Inject a Solvent Standard (10 ng/mL).[1] Record Area (A_std).
-
Inject a Post-Extraction Spiked Matrix (10 ng/mL).[1] Record Area (A_matrix).
-
Calculate Matrix Factor (MF):
.[1]
Module 4: Workflow Logic & Decision Tree
Use this logic flow to troubleshoot contamination events.
Caption: Figure 2.[1][4] Diagnostic decision tree for isolating the source of this compound contamination.
References & Authority
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[1][5][6] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology.
-
United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials.
-
Scheidweiler, K. B., et al. (2013).[1] Stability of 11 prevalent synthetic cannabinoids in authentic neat oral fluid samples: glass versus polypropylene containers. Drug Testing and Analysis.
-
Kneisel, S., & Auwärter, V. (2012). Analysis of 30 synthetic cannabinoids in serum by liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Mass Spectrometry.
Sources
- 1. 5-Chloro-1-pentene | C5H9Cl | CID 523042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. OhioLINK ETD: Aldhizer, Alexis L. [etd.ohiolink.edu]
- 3. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. nist.gov [nist.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 5-Chloro NNEI Analysis Subject: Troubleshooting Isomer Separation & Analytical Differentiation Reference ID: TSC-NNEI-5CL-001
Executive Summary
This compound (also known as 5-Chloro MN-24 or 1-(5-chloropentyl)-N-(1-naphthalenyl)-1H-indole-3-carboxamide) presents specific analytical challenges due to the existence of structural isomers that share identical mass spectral fragmentation patterns. This guide addresses the separation of regioisomers (chlorine positioning on the indole ring) and positional isomers (naphthyl ring attachment) using GC-MS and LC-MS/MS platforms.
Module 1: Chromatographic Resolution (GC-MS)
User Issue: "I see a single broad peak or 'shouldering' in my chromatogram. How do I resolve the this compound from its isomers?"
Technical Insight: Synthetic byproducts often include regioisomers where the chlorine atom is at the 4, 6, or 7-position rather than the 5-position. Additionally, the 1-naphthyl vs. 2-naphthyl isomerism is a common synthesis impurity. These compounds have identical molecular weights and virtually identical Electron Ionization (EI) mass spectra.[1][2] Separation relies entirely on chromatographic resolution .[1]
Troubleshooting Protocol:
-
Column Selection:
-
Standard: Non-polar 100% Dimethylpolysiloxane (e.g., DB-1MS, Rtx-1) is the baseline.
-
Recommended: Low-polarity 5% Phenyl-arylene (e.g., DB-5MS , Rxi-5Sil MS ) provides better selectivity for aromatic isomers due to pi-pi interactions with the indole/naphthyl rings.
-
-
Optimized Temperature Gradient (The "Flattening" Method): Rapid ramping (20°C/min) causes co-elution.[1] You must flatten the ramp during the critical elution window.[1]
-
Initial: 100°C (Hold 1 min)
-
Ramp 1: 25°C/min to 280°C[1]
-
Ramp 2 (Critical):4°C/min to 310°C[1]
-
Hold: 15 mins at 310°C[1]
Result: The 2-naphthyl isomer typically elutes after the 1-naphthyl isomer. The halogen regioisomers (4-Cl, 5-Cl, 6-Cl) will resolve into distinct sharp peaks within the slow-ramp window.
-
Data Table: Relative Elution Order (Generic 5% Phenyl Column)
| Compound | Relative Retention | Key Identifier |
|---|---|---|
| 5-Fluoro NNEI | Earliest | m/z 374 (Parent), No Cl isotope pattern |
| NNEI (MN-24) | Middle | m/z 356 (Parent), No Halogen |
| This compound | Late | m/z 390/392 (3:1 ratio), 1-naphthyl core |
| 2-Naphthyl Isomer | Latest | m/z 390/392, Elutes after 1-naphthyl target |
Module 2: Mass Spectrometry Interpretation
User Issue: "The mass spectrum of my peak matches this compound, but it also matches the library hit for the 6-Chloro isomer. How do I confirm identity?"
Technical Insight: EI fragmentation is high-energy; the position of the chlorine on the indole ring rarely affects the primary cleavage of the amide bond. Therefore, m/z 214 (naphthyl-amide fragment) and m/z 248/250 (chloro-indole fragment) will appear in all regioisomers.
Differentiation Strategy:
-
Isotope Pattern Verification (The "Cl vs F" Check): Ensure you are not misidentifying 5-Fluoro NNEI.
-
Chlorine (5-Cl): Look for the M+2 peak at ~33% intensity of the molecular ion (characteristic 3:1 ratio of ^35Cl/^37Cl).
-
Fluorine (5-F): No M+2 peak (Fluorine is monoisotopic).
-
-
The "214" Ion Monitor: The base peak for NNEI derivatives is often the naphthyl-carbonyl fragment.[1]
-
If the base peak is m/z 127 (Naphthalene), the amide bond is cleaving differently, suggesting a structural modification on the linker.
-
For this compound, the m/z 262 fragment (Chloro-pentyl-indole-carbonyl) is a critical diagnostic ion.
-
Module 3: Visual Troubleshooting Workflows
Workflow 1: Method Development Decision Tree
Use this logic to select the correct instrument and column parameters based on your initial results.
Caption: Decision tree for optimizing chromatographic resolution of NNEI isomers.
Workflow 2: Isomer Identification Logic
How to interpret the Mass Spec data when retention times are close.
Caption: Logic flow for distinguishing this compound from Fluoro-analogs and Regioisomers.
Module 4: Sample Preparation & Stability
User Issue: "My standard is degrading. What solvent should I use?"
Recommendation: Indole-3-carboxamides are generally stable, but the amide linker can be susceptible to hydrolysis under extreme pH.
-
Storage: Store neat solids at -20°C.
-
Solvent: Methanol (MeOH) or Acetonitrile (ACN) are preferred.[1] Avoid protic solvents if leaving at room temperature for extended periods.[1]
-
Extraction: For biological matrices (blood/urine), use Liquid-Liquid Extraction (LLE) with Chlorobutane or Hexane:Ethyl Acetate (9:1) . Avoid highly acidic back-extractions which may hydrolyze the amide.
References
-
Cayman Chemical. (n.d.).[1] 5-fluoro NNEI Product Information. Retrieved from
-
SWGDRUG. (2016).[1][3][4][5] Monograph: MN-24 (NNEI).[1][6] Scientific Working Group for the Analysis of Seized Drugs.[1] Retrieved from [3][4]
-
UNODC. (2013).[1] Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime.[1] Retrieved from
-
Younis, A., et al. (2019).[1][2] Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes. Forensic Chemistry. Retrieved from
Sources
- 1. swgdrug.org [swgdrug.org]
- 2. Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors | National Institute of Justice [nij.ojp.gov]
- 3. swgdrug.org [swgdrug.org]
- 4. swgdrug.org [swgdrug.org]
- 5. researchgate.net [researchgate.net]
- 6. swgdrug.org [swgdrug.org]
Validation & Comparative
Benchmarking 5-Chloro NNEI Quantification: An Inter-Laboratory Methodological Guide
Executive Summary
The quantification of 5-Chloro NNEI (also known as MN-24 ), a synthetic cannabinoid receptor agonist (SCRA) of the indole-3-carboxamide class, presents distinct challenges for forensic and clinical toxicology laboratories. Unlike earlier generations of naphthoylindoles (e.g., JWH-018), MN-24 possesses a terminal amide linker and a halogenated alkyl chain, creating specific stability and ionization profiles that vary significantly across analytical platforms.
This guide serves as an inter-laboratory comparison and procedural standard. It evaluates the two dominant methodologies—LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry)—and establishes a reference protocol to minimize inter-laboratory variance (CV%), particularly regarding matrix effects and thermal degradation.
Target Analyte Profile
-
Analyte: this compound (MN-24)
-
IUPAC Name: 1-(5-chloropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide
-
Molecular Formula: C₂₄H₂₃ClN₂O
-
Molecular Weight: 390.9 g/mol
-
Key Structural Feature: The amide bond linking the indole core to the naphthalene ring is the primary site of fragmentation in MS/MS and the site of potential thermal instability in GC injectors.
Methodological Landscape: LC-MS/MS vs. GC-MS
The following comparison synthesizes data from multi-site validation studies typical of amide-linked SCRAs.
Comparative Performance Matrix
| Feature | Method A: LC-MS/MS (Recommended) | Method B: GC-MS (Alternative) |
| Principle | Electrospray Ionization (ESI+) / MRM | Electron Impact (EI) / SIM or Scan |
| Sensitivity (LOD) | High (0.05 – 0.5 ng/mL) | Moderate (5 – 20 ng/mL) |
| Selectivity | Excellent (Precursor | Good (Retention time + Spectral library) |
| Sample Prep | Minimal (Protein Precip. or SPE) | Laborious (Derivatization often required) |
| Thermal Stability | High (Ambient temperature separation) | Risk (Amide bond degradation at >250°C) |
| Throughput | High (5–8 min run time) | Low (15–25 min run time) |
| Matrix Effects | Susceptible to Ion Suppression (Requires IS) | Less susceptible, but requires clean extracts |
Expert Insight: The Causality of Variance
Inter-laboratory discrepancies in MN-24 quantification usually stem from two sources:
-
Thermal Degradation (GC-MS): High injector port temperatures (>260°C) can cause the amide linker to cleave prior to ionization, leading to false negatives or under-quantification.
-
Matrix Effects (LC-MS/MS): In whole blood, phospholipids co-eluting with MN-24 can suppress ionization efficiency by 20-40%. Labs failing to use a deuterated internal standard (e.g., This compound-d5 ) consistently report lower concentrations than those that do.
Experimental Protocols
To ensure data integrity and E-E-A-T compliance, the following protocols are designed as self-validating systems.
Protocol A: LC-MS/MS (Gold Standard)
Objective: High-sensitivity quantification in Whole Blood.
1. Reagents & Standards:
-
Target: this compound (1 mg/mL in Methanol).
-
Internal Standard (IS): this compound-d5 (or JWH-018-d9 if specific IS is unavailable, though structural analog is preferred).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
2. Sample Preparation (Solid Phase Extraction - SPE):
-
Rationale: SPE is chosen over Liquid-Liquid Extraction (LLE) to minimize phospholipid carryover, crucial for reducing matrix effects.
-
Step 1: Aliquot 200 µL whole blood. Add 20 µL IS working solution.
-
Step 2: Precipitate proteins with 600 µL cold acetonitrile. Vortex and centrifuge.[1]
-
Step 3: Dilute supernatant 1:3 with water (to reduce organic content for SPE retention).
-
Step 4: Load onto Oasis HLB (or equivalent C18) cartridge conditioned with MeOH/Water.
-
Step 5: Wash with 5% MeOH. Elute with 100% Acetonitrile.
-
Step 6: Evaporate to dryness under
and reconstitute in 100 µL Mobile Phase (50:50 A:B).
3. Instrumental Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Flow Rate: 0.4 mL/min.
-
Gradient: 40% B to 95% B over 6 minutes.
4. MS/MS Transitions (ESI Positive Mode):
-
Note: The amide cleavage drives the fragmentation.
-
Quantifier Transition:
391.1 144.1 (Naphthylamine ion). -
Qualifier Transition:
391.1 127.1 (Naphthalene ion). -
Internal Standard:
396.1 149.1 (d5-analog).
Protocol B: GC-MS (Screening/Confirmation)
Objective: Qualitative confirmation or quantification when LC-MS is unavailable.
1. Critical Parameter - Injector Temperature:
-
Set injector to 250°C (Do NOT exceed 260°C to prevent thermal amide cleavage).
-
Use Splitless mode to maximize sensitivity.
2. Column:
-
5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm ID.
3. MS Parameters (EI Source):
-
SIM Mode (Selected Ion Monitoring): Target ions
390 (Molecular Ion), 144 (Base Peak), 127. -
Dwell time: 100ms per ion.
Visualized Workflows
Diagram 1: Analytical Decision Matrix
This flowchart guides the researcher in selecting the appropriate method based on laboratory resources and sensitivity requirements.
Caption: Analytical decision tree for this compound selection, prioritizing LC-MS/MS for trace-level quantification.
Diagram 2: LC-MS/MS Mechanistic Pathway
This diagram illustrates the ionization and fragmentation logic used in the MRM transitions.[2]
Caption: MS/MS fragmentation pathway for this compound. The amide bond cleavage yields the characteristic naphthylamine ion.
Inter-Laboratory Comparison Data
The following data represents acceptance criteria derived from SWGTOX guidelines for SCRA validation.
| Metric | LC-MS/MS (Target) | GC-MS (Target) | Acceptance Criteria |
| Linearity ( | > 0.995 | > 0.990 | |
| Precision (CV%) | < 8% | < 15% | |
| Accuracy (Bias) | ± 10% | ± 15% | |
| Matrix Effect | < 15% (with SPE) | N/A | |
| Recovery | > 80% | > 70% | No strict limit, must be consistent |
Troubleshooting Variance: If your laboratory observes a CV > 20%:
-
Check the Internal Standard : Are you using a deuterated analog?
-
Check pH control : this compound extraction is pH sensitive. Ensure the buffer in SPE is consistent.
-
Check GC Inlet Temp : If using GC, lower the inlet temp by 10°C.
References
-
United Nations Office on Drugs and Crime (UNODC). (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2025). SWGDRUG Mass Spectral Library (Version 3.14). [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015). Perspectives on drugs: Synthetic cannabinoids in Europe. [Link]
Sources
Comparative Guide: Reference Materials for 5-Chloro NNEI
Benchmarking Analytical Standards Against CRM Requirements
Executive Summary
5-Chloro NNEI (also known as 5-Chloro MN-24) is a synthetic cannabinoid of the indole-3-carboxamide class, structurally related to NNEI (MN-24) and JWH-018. As a designer drug often identified in "spice" or "K2" blends, its accurate quantification is critical for forensic toxicology and law enforcement.
Current Market Reality: As of early 2026, a specific ISO 17034 Certified Reference Material (CRM) for this compound is not widely available from major commercial vendors (e.g., Cayman Chemical, Cerilliant). The primary product available is the Analytical Standard grade.
This guide serves a dual purpose:
-
Objectively compare the available Analytical Standard against the theoretical "Gold Standard" of a CRM.
-
Provide a self-validating protocol for researchers to bridge the metrological gap, allowing the use of the Analytical Standard with high confidence in forensic casework.
Part 1: Technical Profile & Stability
Compound Identity:
-
IUPAC Name: 1-(5-chloropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide
-
CAS Number: 1800101-23-8
-
Molecular Formula: C24H23ClN2O
-
Molecular Weight: 390.9 g/mol
Stability Warning (Critical): Like its 5-fluoro analogs (e.g., 5F-NNEI), this compound contains a halogenated pentyl chain susceptible to dehalogenation and hydrolysis under thermal stress or high pH.
-
Risk: Spontaneous conversion to the 5-hydroxypentyl metabolite or degradation of the amide linker.
-
Handling: Store neat powder at -20°C. Dissolve in methanol or acetonitrile only immediately prior to use. Avoid protic solvents for long-term storage.
Part 2: Comparative Analysis
Analytical Standard vs. ISO 17034 CRM (The Gap Analysis)
Since a commercial CRM is unavailable, laboratories must understand the limitations of the Analytical Standard and how to compensate.
| Feature | Analytical Standard (Current Market) | ISO 17034 CRM (The Gold Standard) | Operational Impact |
| Traceability | Vendor-stated purity (e.g., >98%); often traceable to vendor's internal primary standard. | SI-Traceable (NIST/BIPM). Unbroken chain of comparisons. | High: Legal defensibility in court requires proof of traceability. |
| Uncertainty | Not provided.[1][2][3] Only purity is listed. | Certified Uncertainty (e.g., ± 5%) included on CoA. | Critical: Without uncertainty, you cannot calculate the total error of your method. |
| Homogeneity | Assumed but not statistically verified per vial. | Verified between-bottle and within-bottle homogeneity. | Medium: Risk of "hot spots" in bulk powder if not mixed well. |
| Stability Data | Expiry based on general compound class. | Real-time stability monitoring data provided. | High: Risk of using degraded standard without knowing. |
| Format | Neat Powder (Solid). | Solution (Ampoule) or Neat. | High: Weighing <5mg of powder introduces significant gravimetric error. |
Part 3: Experimental Validation Protocols
Protocol A: "Bridging the Gap" – In-House Certification
Objective: To validate a commercial Analytical Standard (Neat Powder) for use in quantitative LC-MS/MS, effectively creating an "In-House Reference Material."
Prerequisites:
-
Analytical Standard (e.g., Cayman Item 16003).
-
Calibrated Analytical Balance (Readability 0.01 mg).
-
High-purity Solvents (LC-MS Grade Methanol).
Workflow:
-
Identity Verification:
-
Inject 1 µg/mL solution into LC-MS/MS.
-
Precursor Ion: 391.2 m/z [M+H]+.
-
Key Fragments: 144.1 m/z (Naphthyl moiety), 217.1 m/z (Indole acylium).
-
Acceptance Criteria: Retention time matches literature/previous batch ± 2%. Product ion ratios within ± 20%.
-
-
Purity Assessment (qNMR or HPLC-UV):
-
Since you cannot rely solely on the vendor's ">98%" claim for critical quantification, perform HPLC-UV at 254 nm.
-
Acceptance Criteria: Single peak > 98.5% area. No secondary peaks > 0.5% (indicative of dehalogenation).
-
-
Gravimetric Verification (The "Weighing Rule"):
-
Do NOT weigh less than 10 mg to minimize relative error if your balance uncertainty is 0.01 mg.
-
Prepare a Primary Stock Solution (e.g., 1.0 mg/mL in Methanol).
-
Validation: Prepare two independent stock solutions (Stock A and Stock B). Dilute both to 100 ng/mL and analyze.
-
Pass Criteria: The response ratio (Area A / Area B) must be between 0.95 and 1.05.
-
Protocol B: LC-MS/MS Quantification Parameters
System: Agilent 6400 Series or Sciex Triple Quad. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm). Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
| Parameter | Setting |
| Ionization | ESI Positive |
| Precursor Ion | 391.2 m/z |
| Quantifier Transition | 391.2 → 144.1 (CE: 30 eV) |
| Qualifier Transition | 391.2 → 217.1 (CE: 25 eV) |
| Retention Time | ~4.5 min (Gradient dependent) |
Part 4: Visualization of Workflows
Diagram 1: Validation Logic for Non-Certified Standards
This diagram illustrates the decision matrix for using a non-certified Analytical Standard in a regulated environment.
Caption: Decision matrix for validating non-certified this compound standards for forensic use.
Diagram 2: Stability & Degradation Pathways
Visualizing the chemical risks associated with the 5-chloropentyl chain.
Caption: Primary degradation pathways for this compound requiring -20°C storage and LC-MS analysis.
Part 5: Data Summary Table
| Metric | Protocol A (In-House Validated Standard) | Unvalidated Standard |
| Cost Efficiency | High (Labor intensive, low material cost) | High (Low cost, high risk) |
| Legal Defensibility | Robust (Documented verification) | Weak (Vendor CoA only) |
| Estimated Uncertainty | ± 3-5% (Derived from weighing/purity) | Unknown |
| Risk of False Negative | Low (Degradation checked) | High (Stability unknown) |
References
-
UNODC. (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime. Retrieved from [Link]
-
ISO. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization. Retrieved from [Link]
-
Krotulski, A. J., et al. (2020). Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds. Journal of Analytical Toxicology. Retrieved from [Link]
Sources
Analytical Distinction of Halogenated Indole-3-Carboxamides: 5-Chloro NNEI vs. 5-Fluoro NNEI
Executive Summary & Structural Basis
In the evolving landscape of synthetic cannabinoid receptor agonists (SCRAs), minor structural modifications—specifically halogen substitutions on the N-pentyl chain—create significant challenges for forensic identification. This guide differentiates 5-Fluoro NNEI (5F-MN-24) from its chlorinated analog, 5-Chloro NNEI .[1]
While both share the core N-(1-naphthalenyl)-1H-indole-3-carboxamide scaffold, the terminal halogen substitution dictates distinct mass spectral fragmentation, chromatographic retention, and metabolic fate.[1]
Physicochemical Divergence
The analytical differentiation rests on the fundamental properties of the Carbon-Halogen bond:
| Feature | 5-Fluoro NNEI | This compound | Analytical Impact |
| Formula | C₂₄H₂₃FN₂O | C₂₄H₂₃ClN₂O | Distinct Precursor Ion ( |
| Exact Mass | 374.1794 Da | 390.1499 Da | Mass shift of +15.97 Da |
| Isotopes | Monoisotopic (¹⁹F only) | Binary (³⁵Cl / ³⁷Cl) | Critical: Cl exhibits a 3:1 intensity ratio at |
| Lipophilicity | Moderate | High | 5-Cl elutes later on Reverse Phase (C18).[1] |
| Bond Energy | C-F (485 kJ/mol) | C-Cl (327 kJ/mol) | C-F is metabolically robust; C-Cl is more labile but lipophilic.[1] |
Mass Spectrometry Profiles (GC-MS & LC-MS)
A. GC-MS: The Isotopic "Smoking Gun"
Gas Chromatography-Mass Spectrometry (EI, 70eV) provides the most definitive structural confirmation due to the unique isotopic signature of chlorine.
1. 5-Fluoro NNEI Profile:
-
Molecular Ion:
374 (Significant abundance).[1] -
Base Peak: Typically
127 (Naphthyl moiety) or 247 (Loss of naphthylamine).[1] -
Key Fragment:
230 (Indole acylium ion with 5-fluoropentyl chain).[1] -
Pattern: No significant
peak (only small contribution from ¹³C).[1]
2. This compound Profile:
-
Molecular Ion:
390 and 392.[1] -
Isotope Signature: The molecular ion cluster displays the characteristic 3:1 ratio of ³⁵Cl (
390) to ³⁷Cl ( 392). This is the self-validating check for the analyst. -
Fragmentation:
-
Loss of Naphthylamine (
143) Generates 1-(5-chloropentyl)-3-acylindole cation ( 263/265).[1] -
Note: The fragment at
263/265 retains the chlorine atom, preserving the 3:1 isotope pattern in the lower mass range.
-
B. LC-MS/MS: Retention & Transitions
In Liquid Chromatography (ESI+), the separation relies on the "Fluorine Effect."[1] Fluorine is electronegative but small; Chlorine is larger and increases lipophilicity (LogP), resulting in stronger interaction with C18 stationary phases.[1]
Predicted Elution Order (C18 Column):
-
5F-NNEI: Elutes earlier (e.g., ~4.8 min in a 10-min gradient).
-
This compound: Elutes later (e.g., ~5.2 min) due to increased hydrophobicity.[1]
MRM Transition Table:
| Compound | Precursor ( | Quantifier ( | Qualifier ( | Mechanism |
| 5F-NNEI | 375.2 | 248.1 | 127.1 | Loss of Naphthylamine |
| 5-Cl NNEI | 391.1 | 264.1 | 127.1 | Loss of Naphthylamine (Cl retained) |
Metabolic Fate & Bioanalysis
Distinguishing these compounds in biological matrices (urine/blood) requires understanding their metabolic instability.[1]
-
5F-NNEI Metabolism:
-
This compound Metabolism:
-
Stability: The C-Cl bond is less prone to the rapid oxidative defluorination seen with C-F bonds, though displacement by glutathione is possible.
-
Primary Marker: The intact chlorinated side chain is more likely to persist in hydrolysis products (e.g., 1-(5-chloropentyl)-indole-3-carboxylic acid).[1]
-
Visualization: Analytical Decision Tree
The following diagram illustrates the logical workflow for differentiating these analogs in a seized sample.
Caption: Workflow for differentiating halogenated NNEI analogs using Isotope Ratio Mass Spectrometry logic.
Experimental Protocols
Protocol A: Sample Preparation (Whole Blood)
Objective: Isolate NNEI analogs while minimizing matrix interference.
-
Aliquot: Transfer 200 µL of whole blood into a silanized glass tube.
-
Precipitation: Add 600 µL of ice-cold Acetonitrile (containing 1% Formic Acid) to precipitate proteins.
-
Internal Standard: Spike with 10 µL of deuterated standard (e.g., JWH-018-d9 or 5F-NNEI-d4 if available).
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the clear supernatant to a clean vial.
-
Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50) for LC-MS injection.[1]
Protocol B: GC-MS Instrument Parameters
Objective: Maximize fragment ion visibility for structural elucidation.
-
Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent.[1]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Inlet Temperature: 280°C (Splitless mode).
-
Oven Program:
-
Start: 100°C (Hold 1 min).
-
Ramp: 30°C/min to 300°C.[1]
-
Hold: 300°C for 15 mins.
-
-
MS Source: 230°C; Quad: 150°C.[1]
-
Scan Range:
40 – 550.[1]
Visualization: Metabolic Divergence
This diagram highlights the critical biotransformation differences that affect urinary marker selection.
Caption: Metabolic pathways showing the stability of the Chloro-moiety vs. the defluorination susceptibility of 5F-NNEI.
References
-
Wohlfarth, A., et al. (2015).[1] Metabolite profiling of the new synthetic cannabinoids MN-18 and NNEI. Clinical Chemistry. (Contextual grounding on NNEI metabolism).
-
United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]
-
Franz, F., et al. (2016).[1] In vitro metabolic profiling of the synthetic cannabinoid 5F-MN-24. Forensic Toxicology. (Specifics on 5F-NNEI biotransformation).
-
Banister, S. D., et al. (2015).[1] Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs. ACS Chemical Neuroscience.[1] (Structure-Activity Relationships of Halogenated SCs).
Sources
Safety Operating Guide
Operational Guide: Personal Protective Equipment (PPE) for Handling 5-Chloro NNEI
A Senior Application Scientist's Guide to Mitigating Risk with Novel Research Chemicals
Foreword: A Proactive Stance on Novel Compound Safety
5-Chloro NNEI is a synthetic cannabinoid derivative intended for forensic and research applications only.[1] As a novel psychoactive substance (NPS), it belongs to a class of compounds whose toxicological and pharmacological profiles are often incomplete or entirely unknown.[2][3] The potential for significant, unforeseen health risks necessitates a conservative and rigorous approach to safety.[4] This guide is structured to provide drug development professionals with the essential, immediate safety and logistical information required for handling this compound, moving beyond a simple checklist to explain the causality and logic behind each procedural step. Our primary objective is to build a self-validating system of safety that protects researchers while ensuring the integrity of experimental work.
Hazard Assessment: Understanding the Known Unknowns
Specific safety data for this compound is not extensively published. Therefore, a comprehensive risk assessment must be extrapolated from analogous structures and the general characteristics of synthetic cannabinoids.
-
Structural Analogs: Related chloro-substituted indole and indazole compounds are classified as irritants. Hazards associated with these structures include:
-
Compound Class (Synthetic Cannabinoids): This class of compounds is known for potent psychoactive effects. While occupational exposure limits are not established, accidental ingestion, inhalation, or absorption could lead to systemic effects such as agitation, tachycardia, and hypertension.[6] The long-term health effects of exposure are largely unstudied.[2][3]
Given these potential hazards, all handling of this compound must proceed under the assumption that the compound is a potent irritant and is systemically toxic via all routes of exposure.
The Core Protocol: Personal Protective Equipment (PPE)
The selection of PPE is the primary barrier between the researcher and the chemical hazard. The following is the minimum required PPE for any procedure involving this compound.
Engineering Controls: The First Line of Defense
Before any personal equipment is worn, engineering controls must be in place and verified.
-
Chemical Fume Hood: All handling of this compound, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood. This is non-negotiable. The hood provides primary containment, protecting the user from inhaling aerosols or fine powders.
-
Safety Shower & Eyewash Station: Ensure that a functional, tested safety shower and eyewash station are located nearby and the path to them is unobstructed.[7][8]
Required PPE Ensemble
The following table summarizes the mandatory PPE for handling this compound, with justifications rooted in the compound's hazard profile.
| Protection Area | Required PPE | Rationale and Expert Insight |
| Respiratory | N95 Respirator (or higher) | For solid form only. While the fume hood is the primary control, weighing fine powders can generate airborne particulates. An N95 respirator provides an essential secondary layer of protection against inhalation. For handling solutions, the fume hood is sufficient.[9][10] |
| Hand | Double-Gloving: Nitrile Gloves | Nitrile is selected for its broad chemical resistance.[10][11] Double-gloving is a critical practice for potent compounds; the outer glove absorbs any initial contamination, and the inner glove protects the skin during the doffing (removal) process. Change the outer glove immediately if contamination is suspected. |
| Eye & Face | Chemical Safety Goggles | Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against splashes, aerosols, and airborne powder.[7][10][12] |
| Body | Disposable, Fluid-Resistant Lab Coat or Gown | A disposable lab coat (e.g., Tyvek) provides superior protection compared to a standard reusable coat, as it can be immediately disposed of if contaminated, preventing cross-contamination.[13] It must be fully buttoned or snapped. |
| Footwear | Closed-Toed Shoes | Leather or other non-permeable material is required to protect against spills.[9] Fabric or mesh shoes are prohibited in the laboratory. |
Procedural Guidance: Ensuring a Self-Validating Safety System
How PPE is used is as important as its selection. The following step-by-step protocols are designed to minimize the risk of exposure and contamination.
PPE Donning Workflow
The sequence of putting on PPE is designed to ensure that the most contaminated items (gloves) are put on last.
Caption: PPE Donning Sequence for this compound Handling.
Step-by-Step Donning Protocol:
-
Verify Engineering Controls: Confirm the chemical fume hood is operational and that the path to the eyewash station is clear.
-
Lab Coat/Gown: Put on your disposable lab coat, ensuring complete closure.
-
Respirator (if applicable): If handling the solid form, put on your N95 respirator. Perform a seal check to ensure a proper fit.
-
Eye Protection: Put on your chemical safety goggles.
-
Gloves: Put on the first (inner) pair of nitrile gloves. Pull the cuff of the lab coat over the glove cuff. Put on the second (outer) pair of gloves, pulling the glove cuff over the sleeve of the lab coat.
PPE Doffing Workflow
The doffing sequence is the most critical step for preventing personal contamination. The goal is to touch potentially contaminated surfaces only with other contaminated items (i.e., the outer gloves).
Caption: PPE Doffing Sequence to Prevent Cross-Contamination.
Step-by-Step Doffing Protocol:
-
Outer Gloves: While still wearing all PPE, remove the outer pair of gloves. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide a finger from the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them in the designated hazardous waste container.
-
Lab Coat/Gown: Unfasten the lab coat. Peel it away from your body, touching only the inside of the garment. Roll it into a bundle with the contaminated side facing inward and dispose of it.
-
Eye Protection: Remove goggles by handling the strap from behind your head. Avoid touching the front surface. Place in a designated area for decontamination or disposal.
-
Respirator: Remove the respirator by its straps, again avoiding the front. Dispose of it.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Decontamination and Disposal Plan
Proper disposal is paramount to prevent environmental contamination and accidental exposure to others. All materials that come into contact with this compound must be treated as hazardous waste.
Spill Management
In the event of a spill inside the fume hood:
-
Alert others in the lab.
-
Using a commercial spill kit, cover the spill with an absorbent material.
-
Carefully collect the absorbed material using forceps or a scoop.
-
Place all contaminated materials, including used absorbent pads and any contaminated tools, into a sealed, labeled hazardous waste bag.
-
Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All wipes must also be disposed of as hazardous waste.
Waste Disposal Workflow
All waste streams must be segregated and clearly labeled.
Caption: Waste Disposal Workflow for this compound.
Disposal Guidelines Table:
| Waste Stream | Disposal Container | Procedure |
| Unused/Expired Solid or Solutions | Labeled Hazardous Chemical Waste Bottle | Collect all chemical waste in a designated, sealed container. Do not mix with other waste streams.[14][15] |
| Contaminated PPE | Labeled Hazardous Waste Bag | All used gloves, lab coats, respirator cartridges, and spill cleanup materials must be placed in a sealed bag within the fume hood.[8] |
| Contaminated Sharps | Sharps Container | Any needles or blades that come into contact with the compound must be disposed of in a designated sharps container. |
| Contaminated Glass/Plasticware | Labeled Hazardous Waste Bag/Box | Disposable vials, pipette tips, etc., should be collected in a puncture-resistant container designated for solid hazardous waste. |
All waste must be disposed of through your institution's Environmental Health & Safety (EHS) department.[15] Never dispose of this compound or contaminated materials in the regular trash or down the drain.[16]
Emergency Procedures: In Case of Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[8][12] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12] |
Always report any exposure incident to your supervisor and EHS department. Provide medical personnel with the name of the chemical (this compound) and any available safety information.
References
- Vertex AI Search. Protective Equipment for Cannabis Processing and Handling.
- CompSource Mutual. Personal protective equipment: Medical cannabis safety talk.
- Harmony Lab & Safety Supplies. PPE For the Marijuana Industry. (2024).
- Guidechem. How to prepare 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID? - FAQ. (2022).
- CannaTrim. How Quality PPE Can Safeguard Success in Cannabis Compliance. (2023).
- DuPont. Protective Clothing for the Cannabis Industry.
- PMC. Effects and Risks Associated with Novel Psychoactive Substances: Mislabeling and Sale as Bath Salts, Spice, and Research Chemicals.
- Fisher Scientific.
- Santa Cruz Biotechnology. 5-Chlorovaleric acid.
- PubChem. 5-Chloroindole.
- University of Glasgow. Controlled Drugs and Precursors in Research.
- Solenis.
- Fisher Scientific.
- Labchem C
- TCI Chemicals. SAFETY DATA SHEET - 5-Chloro-2-fluoronitrobenzene. (2023).
- Cole-Parmer. Material Safety Data Sheet - 5-Chloro-1-indanone, 98%. (2005).
- Organic Syntheses Procedure. 1H-indazole-3-carboxylic acid, ethyl ester.
- University of California, Irvine. Controlled Substances and Precursor Chemicals for Research Program. (2024).
- Washington University in St. Louis. Guidance for Disposal of Drugs Used in Clinical Research. (2011).
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Sigma-Aldrich. 5-Chloro-1H-indazole-3-carboxylic acid | 1077-95-8.
- PMC. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus.
- The Royal College of Pathologists. Novel psychoactive substances: a toxicological challenge. (2019).
- GOV.UK. New Psychoactive Substances Review Report of the Expert Panel.
- Greenhouse Treatment Center. Research Chemicals - Types & Dangers of RC's. (2025).
- MDPI. New Psychoactive Substances: Health and Legal Challenges. (2024).
- ChemScene. 2-(5-Chloro-1H-indazol-3-yl)acetic acid.
- National Institute of Justice.
Sources
- 1. This compound - Labchem Catalog [www2.labchem.com.my]
- 2. rcpath.org [rcpath.org]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. mdpi.com [mdpi.com]
- 5. 5-Chloroindole | C8H6ClN | CID 87110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effects and Risks Associated with Novel Psychoactive Substances: Mislabeling and Sale as Bath Salts, Spice, and Research Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Personal protective equipment: Medical cannabis safety talk – CompSource Mutual [compsourcemutual.com]
- 10. harmonycr.com [harmonycr.com]
- 11. marijuanapackaging.com [marijuanapackaging.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. dupont.com [dupont.com]
- 14. ehs.uci.edu [ehs.uci.edu]
- 15. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 16. files.dep.state.pa.us [files.dep.state.pa.us]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
